Angiotensin I/II (3-8)
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGWDDCOJYQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925697 | |
| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidyl}pyrrolidin-2-yl)(hydroxy)methylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12676-15-2 | |
| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidyl}pyrrolidin-2-yl)(hydroxy)methylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Biochemistry of Angiotensin Iv
Biosynthesis Pathways
The generation of Angiotensin IV is a multi-step enzymatic process primarily involving the cleavage of its precursors, Angiotensin II and Angiotensin III, by specific peptidases. researchgate.netnih.gov
Angiotensin IV is a downstream metabolite of Angiotensin II (Ang II). ahajournals.orgnih.gov The conversion is not direct but occurs sequentially. The initial and rate-limiting step is the transformation of Ang II into Angiotensin III (Ang III). This is accomplished by the enzyme Aminopeptidase (B13392206) A (APA), which cleaves the N-terminal aspartic acid residue from Ang II. ahajournals.orgresearchgate.netnih.govphysiology.orgencyclopedia.pubresearchgate.net
The direct precursor to Angiotensin IV is Angiotensin III. acta-endo.ro The conversion involves the removal of the N-terminal arginine residue from Ang III. nih.govnih.govontosight.ai This proteolytic cleavage yields the hexapeptide Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe). frontiersin.orgresearchgate.net
Several aminopeptidases are crucial for the synthesis of Angiotensin IV. These enzymes exhibit specificity for the N-terminal amino acids of angiotensin peptides.
Aminopeptidase A (APA): Also known as glutamyl aminopeptidase, APA is the primary enzyme responsible for converting Angiotensin II to Angiotensin III by removing the N-terminal aspartate. nih.govencyclopedia.pubresearchgate.net
Aminopeptidase N (APN): This enzyme, also called alanyl aminopeptidase or CD13, plays a pivotal role in cleaving the N-terminal arginine from Angiotensin III to produce Angiotensin IV. nih.govphysiology.orgencyclopedia.pubnih.govontosight.ai
Aminopeptidase B (APB): Also known as arginine aminopeptidase, APB can also catalyze the conversion of Angiotensin III to Angiotensin IV by removing the N-terminal arginine. researchgate.netencyclopedia.pubuclan.ac.uk
Insulin-Regulated Aminopeptidase (IRAP): While primarily identified as the AT4 receptor to which Angiotensin IV binds, IRAP has been shown to have the capacity to cleave Angiotensin III, which would result in the formation of Angiotensin IV. ahajournals.orguclan.ac.uk Angiotensin IV itself acts as a competitive inhibitor of IRAP's catalytic activity. nih.govacs.orgnih.gov
Table 1: Key Enzymes in the Biosynthesis of Angiotensin IV
| Enzyme | Precursor Substrate | Product |
|---|---|---|
| Aminopeptidase A (APA) | Angiotensin II | Angiotensin III |
| Aminopeptidase N (APN) | Angiotensin III | Angiotensin IV |
| Aminopeptidase B (APB) | Angiotensin III | Angiotensin IV |
| Insulin-Regulated Aminopeptidase (IRAP) | Angiotensin III | Angiotensin IV |
Formation from Angiotensin III
Metabolic Fate and Degradation
The biological activity of Angiotensin IV is terminated through its metabolic breakdown by various peptidases. This turnover is essential for regulating its physiological effects.
The inactivation of Angiotensin IV occurs through enzymatic degradation, where the peptide is cleaved into smaller, inactive fragments. researchgate.net Research on rat mesangial cells has shown that Angiotensin IV is metabolized into its NH2-terminal deleted peptides, specifically Ang II-(4–8), Ang II-(5–8), and Ang II-(6–8). physiology.orgphysiology.orgnih.gov This process involves the sequential removal of amino acids from the N-terminus of the Angiotensin IV molecule. nih.gov
The primary enzymes responsible for the degradation of Angiotensin IV have been identified through inhibition studies.
Aminopeptidase N (APN): This enzyme is not only involved in the synthesis of Angiotensin IV but also contributes to its degradation. nih.govphysiology.orgphysiology.org It can cleave the N-terminal valine from Angiotensin IV to form the Ang II-(4-8) fragment. physiology.org
Dipeptidylaminopeptidase (DAP): Studies have demonstrated that DAP plays a significant role in Angiotensin IV turnover. physiology.orgphysiology.orgnih.gov The simultaneous inhibition of both APN and DAP is required for the total protection of Angiotensin IV from degradation in certain cell types. physiology.orgphysiology.orgnih.gov DAP is likely responsible for the formation of the Ang II-(5-8) fragment. physiology.org
Table 2: Peptidases Involved in the Degradation of Angiotensin IV
| Enzyme | Action on Angiotensin IV | Resulting Metabolite(s) |
|---|---|---|
| Aminopeptidase N (APN) | Cleaves N-terminal Valine | Ang II-(4-8) |
| Dipeptidylaminopeptidase (DAP) | Cleaves N-terminal dipeptide (Val-Tyr) | Ang II-(5-8) |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Alamandine |
| Aldosterone (B195564) |
| Amastatin |
| Angiotensin A |
| Angiotensin I |
| Angiotensin II |
| Angiotensin III |
| Angiotensin IV |
| Angiotensin V |
| Angiotensin-(1-7) |
| Angiotensin-(1-9) |
| Angiotensinogen (B3276523) |
| Bestatin |
| Bradykinin |
| Candesartan |
| Captopril |
| Cholecystokinin-8 |
| Chromogranin A |
| Divalinal-Ang IV |
| Dynorphin A |
| EC-33 |
| JFH-27A |
| Kallidin |
| Leu-beta-naphthylamide |
| Losartan (B1675146) |
| LVV-hemorphin-7 |
| Lys-bradykinin |
| Met-enkephalin |
| Nle-Ang IV |
| Oxytocin (B344502) |
| PC-18 |
| PD-123319 |
| Thiorphan |
Enzymatic Inactivation Mechanisms
Structural Characteristics Relevant to Biological Activity
Angiotensin IV (Ang IV) is a hexapeptide, a short chain of six amino acids, with the sequence Val-Tyr-Ile-His-Pro-Phe. diva-portal.orgdiva-portal.org This specific primary structure is fundamental to its biological function. Structure-activity relationship (SAR) studies have demonstrated that the N-terminal amino acids—Valine (Val), Tyrosine (Tyr), and Isoleucine (Ile)—are particularly critical for high-affinity binding to its primary receptor. frontiersin.orgacs.org
Modifications to the N-terminal region can drastically alter the peptide's activity. The presence of a primary α-amino group on the first residue is important, and peptides with a D-conformation amino acid at this position show poor affinity. nih.gov The N-terminal Valine is crucial; replacing it with a straight-chain aliphatic moiety like norleucine can optimize receptor binding. frontiersin.orgnih.gov The aromatic side chain of the Tyrosine at position 2 is also essential for interaction with the receptor's binding pocket. diva-portal.org The hydrophobic nature of the Isoleucine at position 3 is another key requirement for high-affinity binding. acs.org
In contrast, the C-terminal portion of Angiotensin IV (His-Pro-Phe) appears to be more tolerant of modifications. acs.org For instance, deleting the final phenylalanine residue has been shown to have only a minor impact on binding affinity. frontiersin.org The proline residue at position 5 often induces a bend in the peptide's backbone, a common feature in bioactive peptides that facilitates receptor recognition.
The susceptibility of Angiotensin IV to enzymatic degradation, particularly the cleavage of the peptide bond between Val¹ and Tyr², has prompted research into more stable analogues. frontiersin.org Reducing this N-terminal peptide bond can make the molecule less prone to hydrolysis while maintaining most of its affinity for the receptor. frontiersin.orgnih.gov
Table 1: Importance of Angiotensin IV Residues for Biological Activity This table summarizes the functional importance of each amino acid in the Angiotensin IV sequence based on structure-activity relationship studies.
| Position | Amino Acid | Importance for Activity | Notes |
|---|---|---|---|
| 1 | Valine (Val) | Critical | N-terminal residue essential for high-affinity binding. Requires a primary α-amine and L-configuration. frontiersin.orgacs.orgnih.gov |
| 2 | Tyrosine (Tyr) | Critical | Aromatic side chain is crucial for receptor interaction. diva-portal.orgacs.org |
| 3 | Isoleucine (Ile) | Critical | Hydrophobic residue required for high-affinity binding. acs.org |
| 4 | Histidine (His) | Tolerant | Can accommodate a variety of amino acids. acs.org |
| 5 | Proline (Pro) | Tolerant | Can accommodate a variety of amino acids. acs.org |
| 6 | Phenylalanine (Phe) | Tolerant | C-terminal residue; its deletion has a minor impact on binding affinity. frontiersin.orgacs.org |
Interactions with Other Angiotensin Peptides and their Receptors
Angiotensin IV is an active metabolite within the Renin-Angiotensin System (RAS), a crucial hormonal cascade for regulating blood pressure and fluid balance. scielo.brnih.gov The classical RAS pathway culminates in the production of Angiotensin II (Ang II), which exerts its potent physiological effects primarily through Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. nih.govnih.gov
Angiotensin IV is formed from Angiotensin II through a two-step enzymatic process. First, aminopeptidase A cleaves the N-terminal aspartic acid from Ang II to form Angiotensin III (Ang III). scielo.br Subsequently, aminopeptidase N acts on Ang III to produce the hexapeptide Angiotensin IV. scielo.broup.com
While Ang II and Ang III bind with high affinity to AT1 and AT2 receptors, Angiotensin IV interacts preferentially with a distinct binding site, initially named the AT4 receptor. nih.govahajournals.org This receptor was later identified as the membrane-bound zinc-metalloprotease, insulin-regulated aminopeptidase (IRAP). frontiersin.orgnih.gov The binding of Ang IV to IRAP inhibits the enzyme's catalytic activity. nih.govresearchgate.net This inhibitory action is believed to be a primary mechanism for Ang IV's biological effects, possibly by preventing the breakdown of other neuroactive peptides. nih.gov
Although Ang IV has its own primary receptor (IRAP/AT4), there is evidence of crosstalk with other angiotensin receptors. Angiotensin IV generally shows low affinity for the AT1 receptor. acs.orgportlandpress.com However, some studies suggest that under certain conditions, such as with constitutively active AT1 receptors, Ang IV can act as a potent agonist. ahajournals.orgnih.gov There are also reports indicating that some of Ang IV's effects may be mediated through the AT2 receptor. oup.comportlandpress.com For example, research has shown that Ang IV can bind to the AT2 receptor with greater selectivity than the AT1 receptor, though with more modest affinity compared to Ang II. portlandpress.com This complex interaction profile suggests that Angiotensin IV's functions are not limited to the AT4 receptor and that it can modulate different signaling pathways within the broader Renin-Angiotensin System.
Table 2: Angiotensin Peptides and Receptor Interactions This table provides a comparative overview of major angiotensin peptides, their formation, and their primary receptor targets.
| Peptide | Sequence | Formation | Primary Receptor(s) |
|---|---|---|---|
| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | From Angiotensin I via ACE nih.gov | AT1, AT2 nih.gov |
| Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | From Angiotensin II via Aminopeptidase A scielo.br | AT1, AT2 nih.gov |
| Angiotensin IV | Val-Tyr-Ile-His-Pro-Phe | From Angiotensin III via Aminopeptidase N scielo.broup.com | AT4 (IRAP) frontiersin.orgnih.gov |
| Angiotensin-(1-7) | Asp-Arg-Val-Tyr-Ile-His-Pro | From Angiotensin II via ACE2 mdpi.com | Mas nih.gov |
Angiotensin Iv Receptors and Ligand Interactions
Characterization of the Angiotensin IV Receptor (AT4R)
The Angiotensin IV receptor, commonly referred to as AT4R, is a specific binding site for the hexapeptide Angiotensin IV (Ang IV). nih.gov Initially, Ang IV was considered an inactive byproduct of Angiotensin II degradation. However, subsequent research revealed its distinct physiological roles, particularly in the central nervous system, mediated by its unique receptor, AT4R. researchgate.net
Distinction from AT1 and AT2 Receptors
The AT4 receptor is pharmacologically distinct from the well-characterized Angiotensin II receptors, AT1 and AT2. nih.gov While Angiotensin II (Ang II) and Angiotensin III are the primary ligands for AT1 and AT2 receptors, Angiotensin IV binds to these receptors with low affinity. remedypublications.comnih.gov Conversely, AT4R exhibits high affinity and specificity for Ang IV. nih.gov
Competition binding studies have demonstrated that antagonists of AT1 and AT2 receptors, such as losartan (B1675146) and PD123177, are ineffective at displacing Ang IV from its binding site, further highlighting the unique nature of the AT4R. researchgate.netnih.gov The sequence homology between AT1R and AT2R is approximately 32-34%, but the AT4 receptor represents a different class of protein altogether. mdpi.com Unlike AT1 and AT2 receptors, which are G-protein coupled receptors (GPCRs), the AT4 receptor has been identified as a type II transmembrane protein. nih.govnih.gov
Table 1: Comparison of Angiotensin Receptors
| Feature | AT1 Receptor | AT2 Receptor | AT4 Receptor (IRAP) |
|---|---|---|---|
| Primary Endogenous Ligand | Angiotensin II | Angiotensin II | Angiotensin IV |
| Receptor Class | G-protein coupled receptor (GPCR) | G-protein coupled receptor (GPCR) | Type II transmembrane zinc metalloprotease |
| Affinity for Angiotensin IV | Low | Low | High |
| Affinity for AT1/AT2 Antagonists | High (for respective antagonists) | High (for respective antagonists) | Negligible |
| Signal Transduction | Gq/11, Gi, G12/13 pathways | Gi, Gq/11 pathways, Phosphatases | Inhibition of enzymatic activity, potential intracellular signaling |
| Primary Functions | Vasoconstriction, aldosterone (B195564) release, cell proliferation | Vasodilation, anti-proliferative effects, apoptosis | Cognitive enhancement, regulation of glucose uptake, vasodilation |
Distribution and Localization of AT4R Binding Sites
AT4R binding sites are widely distributed throughout the body, in both the central nervous system and peripheral tissues. nih.govresearchgate.net
High densities of AT4R binding sites are found in various regions of the brain, particularly those involved in cognitive and motor functions. researchgate.netahajournals.org These areas include the neocortex, hippocampus, cerebellum, basal ganglia, and certain motor nuclei. nih.govresearchgate.netfrontiersin.org Specifically, very high densities have been observed in the claustrum, choroid plexus, and pontine nucleus. researchgate.netnih.gov Within the hippocampus, binding sites are concentrated in the CA1-CA3 pyramidal layers. researchgate.netfrontiersin.org The distribution in the human brain is similar to that observed in other species and supports the role of AT4R in processes like memory retention and retrieval. nih.gov At a cellular level, AT4R is primarily located on neurons. researchgate.netfrontiersin.org
In addition to the brain, AT4R is expressed in a variety of peripheral tissues. These include the adrenal gland, kidney, heart, lung, bladder, colon, prostate, and vascular smooth muscle. nih.govresearchgate.netmdpi.com In the kidney, AT4R is found in the cortex and plays a role in regulating renal blood flow. nih.govnih.gov The widespread distribution of AT4R suggests its involvement in a diverse range of physiological functions beyond its recognized role in the central nervous system. nih.govresearchgate.net
Table 2: Distribution of AT4R Binding Sites
| System | High Density Locations | Moderate Density Locations |
|---|---|---|
| Central Nervous System | Neocortex, Hippocampus (CA1-CA3), Claustrum, Choroid Plexus, Pontine Nucleus, Cerebellum | Caudate Nucleus, Putamen, Amygdaloid Nuclei, Substantia Nigra pars compacta, Thalamic Nuclei (anteroprincipal, ventroanterior, anteromedial, medial dorsal, ventrolateral), Red Nucleus |
| Peripheral Tissues | Adrenal Gland, Kidney (cortex), Heart, Lung, Vascular Smooth Muscle | Bladder, Colon, Prostate |
Central Nervous System Distribution
Identification of Insulin-Regulated Aminopeptidase (B13392206) (IRAP) as AT4R
A significant breakthrough in understanding the nature of the AT4 receptor was its identification as Insulin-Regulated Aminopeptidase (IRAP). nih.govresearchgate.net This discovery redefined the field of Angiotensin IV research. researchgate.net
Molecular Identification and Confirmation
IRAP, also known as placental leucine (B10760876) aminopeptidase (P-LAP) or oxytocinase, is a type II integral membrane-spanning protein belonging to the M1 family of aminopeptidases. nih.govresearchgate.netuniroma1.it The identification of AT4R as IRAP was based on several lines of evidence.
Biochemical studies characterized the AT4 receptor as a single transmembrane glycoprotein (B1211001) with a molecular mass of approximately 165-170 kDa. researchgate.netahajournals.org This was consistent with the known properties of IRAP. Further molecular confirmation came from experiments using cells transfected with the full-length cDNA for human IRAP. frontiersin.org These cells demonstrated specific, high-affinity binding of a radiolabeled Angiotensin IV analog, which could be displaced by Ang IV itself. frontiersin.orgfrontiersin.org
Crucially, studies in IRAP knockout mice provided compelling evidence. Brain tissue from these mice showed a loss of Angiotensin IV binding, confirming that IRAP is the primary binding site for Ang IV. frontiersin.org Angiotensin IV acts as a potent competitive inhibitor of the enzymatic activity of IRAP. researchgate.netmdpi.com This inhibition is believed to be a key mechanism through which Ang IV exerts its physiological effects. remedypublications.com The gene for human IRAP is located on chromosome 5q21 and encodes a protein of 1025 amino acids. mdpi.com
The identification of AT4R as IRAP has opened up new avenues of research into the multifaceted roles of this enzyme in various physiological processes, including glucose metabolism, memory, and inflammation. ahajournals.orgirapsymposium2024.com.au
IRAP as a Dual Enzyme-Receptor Entity
Insulin-Regulated Aminopeptidase (IRAP) is a fascinating molecule that functions as both an enzyme and a receptor, a concept that has evolved with research into the actions of Angiotensin IV (Ang IV). Initially, the specific, high-affinity binding site for Ang IV was termed the AT4 receptor. acs.orgnih.govmdpi.com Subsequent research, however, led to the groundbreaking discovery that this AT4 receptor is, in fact, the transmembrane enzyme IRAP. researchgate.netnih.gov This was established through protein purification, peptide sequencing, and demonstrating that cells transfected with IRAP exhibited the binding characteristics typical of the AT4 receptor. researchgate.netnih.gov
IRAP is a type II integral membrane-spanning protein belonging to the M1 family of zinc-dependent metallopeptidases. acs.orgahajournals.orgrndsystems.com Its structure includes a cytosolic N-terminal domain, a single transmembrane region, and an extracellular C-terminal domain that houses the catalytic site. frontiersin.orgfrontiersin.org This dual nature means IRAP can exert its biological effects in two primary ways. Firstly, by acting as an enzyme, it can cleave various peptide hormones. wikipedia.orgnih.gov Secondly, upon ligand binding, it can function as a receptor, potentially initiating intracellular signaling cascades, a characteristic that is more pronounced after homodimer formation. ahajournals.org
The current understanding suggests that Ang IV and other AT4 ligands act as competitive inhibitors of IRAP's catalytic activity. acs.orgwikipedia.orgnih.gov This inhibition is thought to be a key mechanism through which Ang IV exerts its physiological effects, such as enhancing memory and learning. By blocking IRAP's enzymatic function, Ang IV may prevent the degradation of other neuropeptides involved in cognitive processes, thereby prolonging their action. researchgate.netnih.gov
Relationship to Other IRAP Designations (e.g., Oxytocinase, P-LAP)
The protein now widely known as IRAP has been independently identified and named by different research groups based on its observed functions, leading to a variety of designations. These include oxytocinase, placental leucine aminopeptidase (P-LAP), and cystinyl aminopeptidase (CAP). ahajournals.orgrndsystems.comwikipedia.org
The term "oxytocinase" originated from the discovery of an enzyme in the serum of pregnant women that inactivates oxytocin (B344502). acs.orgoup.com Similarly, "placental leucine aminopeptidase" or "P-LAP" was identified as an aminopeptidase present in the placenta. oup.comnih.govnih.gov It was later confirmed that P-LAP is identical to oxytocinase. acs.orgnih.govnih.gov Further research, including cDNA cloning and sequence comparison, revealed that these proteins are the human homologues of the rat-identified IRAP. oup.comiiarjournals.orgsigmaaldrich.com Therefore, the terms IRAP, oxytocinase, and P-LAP all refer to the same M1 aminopeptidase encoded by the LNPEP gene. wikipedia.orgnih.gov This enzyme is known to cleave not only oxytocin but also other hormones like vasopressin, angiotensin III, and somatostatin. acs.orgwikipedia.orgoup.com
Alternative or Ancillary Angiotensin IV Receptor Hypotheses
While the identification of IRAP as the AT4 receptor is a significant finding, the scientific community continues to explore other potential receptors and mechanisms of action for Angiotensin IV, suggesting a more complex signaling landscape than initially understood.
The Hepatocyte Growth Factor Receptor c-Met
A prominent alternative hypothesis proposes that the hepatocyte growth factor (HGF) receptor, a tyrosine kinase receptor known as c-Met, serves as a primary target for Angiotensin IV and its analogs. nih.govmdpi.comfrontiersin.org The c-Met receptor, composed of an α-chain and a β-chain, is involved in a wide array of physiological processes, including learning and memory consolidation. nih.govaustinpublishinggroup.com
Evidence suggests that Ang IV analogs can interact with the HGF/c-Met system. frontiersin.org Some studies propose that AT4 receptor agonists facilitate the dimerization of HGF, a necessary step for its binding to and activation of the c-Met receptor. austinpublishinggroup.com Conversely, AT4 receptor antagonists may inhibit this dimerization. frontiersin.org This interaction with the HGF/c-Met system is hypothesized to mediate the cognitive-enhancing effects of Ang IV-related compounds. mdpi.com
Allosteric Interactions with AT1 Receptors
Another area of investigation involves the potential for Angiotensin IV to interact with the classical Angiotensin II type 1 (AT1) receptor. While Ang IV generally shows low affinity for AT1 receptors, some studies suggest it can modulate AT1 receptor function through an allosteric mechanism. frontiersin.orgahajournals.orgresearchgate.net
This hypothesis posits that Ang IV does not directly compete with Angiotensin II for the primary binding site on the AT1 receptor. Instead, it may bind to a different, allosteric site on the receptor, thereby influencing the receptor's response to Angiotensin II. ahajournals.org For instance, in vitro studies have shown that Ang IV can induce calcium mobilization via the AT1 receptor, but only in the presence of Angiotensin II. nih.govahajournals.org This effect can be blocked by AT1 receptor antagonists. ahajournals.orgresearchgate.net This allosteric interaction could potentially explain some of the cardiovascular effects observed with Ang IV administration. ahajournals.org
Ligand Binding Specificity and Affinity
The binding of Angiotensin IV to its receptor sites is characterized by high affinity and specificity, which has been a cornerstone in defining the AT4 receptor system.
Binding of Angiotensin IV Analogs and Other Ligands (e.g., LVV-Hemorphin-7)
The exploration of the Angiotensin IV (Ang IV) system has led to the development and characterization of various analogs and the discovery of other endogenous ligands that interact with its specific binding site, the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (IRAP). frontiersin.orgnih.govnih.gov These ligands have been instrumental in elucidating the structure-activity relationships and the physiological functions associated with this system.
Systematic structure-activity relationship (SAR) studies have revealed that the N-terminal Val-Tyr-Ile sequence of Ang IV is crucial for high-affinity binding to the AT4 receptor. frontiersin.org Modifications to this core sequence have produced a range of analogs with varying affinities and stabilities. For instance, substituting the first amino acid with norleucine (Nle¹-Ang IV) results in a more stable analog with high affinity. oup.comnih.gov In fact, Nle¹-Ang IV exhibits a two-site competition curve in rabbit myocardium, with a high-affinity site (Ki = 6.18 x 10⁻¹² M) and a low-affinity site (Ki = 1.87 x 10⁻⁹ M). oup.com
Another key analog is divalinal-Ang IV, a pseudopeptide characterized by a reduced peptide bond between Ile³ and His⁴. frontiersin.org This modification makes it a valuable research tool. frontiersin.orgnih.gov Similarly, norleual, another pseudopeptide, has been significant in these research efforts. frontiersin.org Low molecular weight analogs, such as those incorporating one or two reduced peptide bonds, have been developed and show very high affinity for the AT4 receptor. frontiersin.org One such analog, PNB-0408, which lacks the N-terminal amino group, has been noted for its ability to cross the blood-brain barrier and enhance cognitive function. frontiersin.org
Beyond synthetic analogs, other endogenous peptides have been identified as ligands for the AT4 receptor. A prominent example is LVV-hemorphin-7, a decapeptide derived from hemoglobin. nih.govabcam.comresearchgate.net LVV-hemorphin-7 binds with high affinity to the AT4 receptor and, like Ang IV, acts as an inhibitor of IRAP's catalytic activity. nih.govabcam.comresearchgate.net Structure-activity studies of LVV-hemorphin-7 have shown that its N-terminal residues are critical for binding, while the C-terminal domain appears less important. researchgate.net Specifically, deleting the first three N-terminal residues abolishes binding, and substituting Tyr⁴ or Trp⁶ with alanine (B10760859) leads to a tenfold decrease in affinity. researchgate.net
The binding affinities of various ligands to the AT4 receptor have been quantified in several studies. Competition binding assays using radiolabeled Ang IV analogs have demonstrated that Ang IV, Nle-Ang IV, and LVV-hemorphin-7 all compete for the same binding site with nanomolar affinities. nih.govresearchgate.net
Table 1: Binding Affinities of Selected Ligands for the AT4 Receptor
| Ligand | Receptor/Tissue | Affinity (Ki) | Reference |
|---|---|---|---|
| Angiotensin IV | Rabbit Myocardium | <2 x 10⁻⁹ M | oup.com |
| Nle¹-Ang IV | Rabbit Myocardium (High Affinity Site) | 6.18 x 10⁻¹² M | oup.com |
| Nle¹-Ang IV | Rabbit Myocardium (Low Affinity Site) | 1.87 x 10⁻⁹ M | oup.com |
| Angiotensin IV | Human Prefrontal Cortex/Claustrum | Nanomolar range | nih.govresearchgate.net |
| Nle-Angiotensin IV | Human Prefrontal Cortex/Claustrum | Nanomolar range | nih.govresearchgate.net |
| LVV-hemorphin-7 | Human Prefrontal Cortex/Claustrum | Nanomolar range | nih.govresearchgate.net |
| LVV-hemorphin-7 Analogs | Ovine Tissues/Recombinant Human IRAP | 56 - 620 nM | researchgate.net |
Cross-Reactivity with AT1 and AT2 Receptors
While Angiotensin IV (Ang IV) primarily exerts its effects through the high-affinity AT4 receptor (IRAP), its interaction with the classical angiotensin receptors, AT1 and AT2, is an important aspect of its pharmacology. ahajournals.orgnih.govguidetopharmacology.org Generally, Ang IV displays a significantly lower affinity for AT1 and AT2 receptors compared to its potent binding to the AT4 receptor. frontiersin.orgdiva-portal.orgoup.com
Studies have consistently shown that Ang IV binds to AT1 and AT2 receptors only at micromolar concentrations, in contrast to the nanomolar affinity it exhibits for the AT4 receptor. frontiersin.orgoup.com For instance, in rabbit myocardium, the Ki of Ang IV for the AT4 receptor is less than 2 x 10⁻⁹ M, whereas its affinity for the AT1 receptor is greater than 10⁻⁶ M. oup.com Similarly, in competition binding studies on human brain tissue, AT1 and AT2 receptor antagonists were ineffective at displacing radiolabeled Nle-Angiotensin IV from its binding site, even at concentrations up to 10 µM, further highlighting the distinction between these receptor sites. nih.govresearchgate.net
Despite this low affinity, some physiological effects of Ang IV have been reported to be mediated or modulated by AT1 and AT2 receptors. acs.org For example, at nanomolar concentrations, Ang IV has been shown to induce renal cortical vasoconstriction by interacting with AT1 receptor-activated signaling pathways. physiology.org It can behave as an active agonist at AT1 receptors in rat glomerular mesangial cells, stimulating pathways like ERK1/2 phosphorylation. physiology.org There is also evidence suggesting that Ang IV can synergize with Angiotensin II (Ang II) to enhance signaling through the AT1 receptor. ahajournals.org In AT1 receptor-expressing cells, pre-incubation with Ang II allowed a subsequent application of Ang IV to elicit an AT1 receptor-mediated increase in intracellular calcium, an effect not seen with Ang IV alone. nih.gov
Regarding the AT2 receptor, some studies indicate that Ang IV has a marked binding affinity, with approximately five-fold greater affinity than Angiotensin-(1-7) and showing at least 200-fold more selectivity for the AT2 receptor over the AT1 receptor. portlandpress.com Chronic Ang IV treatment has been found to reverse endothelial dysfunction through mechanisms involving both AT4 and AT2 receptors. oup.com The vasoprotective effects of chronic Ang IV administration appear to be mediated by improved nitric oxide bioavailability resulting from the stimulation of both AT4 and AT2 receptors. oup.com
Table 2: Comparative Affinity and Selectivity of Angiotensin Peptides
| Peptide | Receptor | Finding | Reference |
|---|---|---|---|
| Angiotensin IV | AT1 Receptor | Binds at micromolar concentrations (>10⁻⁶ M). frontiersin.orgoup.com | frontiersin.orgoup.com |
| Angiotensin IV | AT2 Receptor | Exhibits marked binding; ~5-fold greater affinity than Ang-(1-7). portlandpress.com | portlandpress.com |
| Angiotensin IV | AT1 vs. AT2 | At least 200-fold more selective for AT2 over AT1. portlandpress.com | portlandpress.com |
| Angiotensin II | AT1 & AT2 Receptors | High affinity for both, with slight preference for AT2. portlandpress.com | portlandpress.com |
| Angiotensin III | AT1 & AT2 Receptors | High affinity for both, similar to or more potent than Ang II at AT2. portlandpress.com | portlandpress.com |
| Angiotensin-(1-7) | AT2 Receptor | Modest affinity. portlandpress.com | portlandpress.com |
| AT1/AT2 Antagonists | AT4 Receptor | Ineffective in competing for Ang IV binding site. nih.govresearchgate.net | nih.govresearchgate.net |
Cellular and Molecular Mechanisms of Angiotensin Iv Action
IRAP Catalytic Activity Modulation
The interaction between Angiotensin IV and IRAP is a cornerstone of its mechanism of action. This interaction leads to a modulation of IRAP's enzymatic functions, which has significant downstream consequences.
Angiotensin IV as an IRAP Inhibitor
Angiotensin IV acts as a potent and competitive inhibitor of IRAP. mdpi.comresearchgate.netacs.org This inhibition is achieved through direct binding to the catalytic site of the enzyme. frontiersin.orgresearchgate.net By occupying the active site, Ang IV prevents IRAP from degrading its other endogenous peptide substrates. researchgate.netnih.gov This inhibitory action has been demonstrated to be a key mechanism through which Ang IV exerts its physiological effects, such as enhancing learning and memory. frontiersin.orgresearchgate.net The binding of Ang IV to IRAP is of high affinity, further solidifying its role as a significant modulator of this enzyme's activity. frontiersin.orgmdpi.com
Hypothesized Mechanisms of IRAP Inhibition on Downstream Signaling
The inhibition of IRAP by Angiotensin IV is hypothesized to influence downstream signaling through several interconnected mechanisms:
Accumulation of Bioactive Peptides: By blocking IRAP's catalytic activity, Angiotensin IV prevents the degradation of various neuropeptides. researchgate.netnih.govahajournals.org This leads to an increased half-life and accumulation of these peptides, which can then exert their own biological effects. researchgate.netahajournals.org For instance, the cognitive-enhancing effects of Ang IV are thought to be partly due to the increased levels of neuropeptides like vasopressin and oxytocin (B344502), which are also substrates of IRAP. researchgate.net
Direct Receptor-like Signaling: An alternative hypothesis suggests that the binding of Angiotensin IV to IRAP triggers intracellular signaling pathways directly, akin to a classical receptor-ligand interaction. ahajournals.orgdiva-portal.org In this model, IRAP functions not just as an enzyme but also as a receptor that transduces signals across the cell membrane upon Ang IV binding. diva-portal.orgahajournals.org
Modulation of Protein Trafficking: Another proposed mechanism involves the influence of Ang IV on the cellular trafficking of proteins. For example, it has been suggested that Ang IV may prolong the exposure of IRAP and the glucose transporter GLUT4 at the cell surface, thereby enhancing glucose uptake into cells. diva-portal.orgnih.gov
Intracellular Signaling Pathways
The binding of Angiotensin IV to its receptor initiates a cascade of intracellular signaling events, leading to a variety of cellular responses. These pathways are crucial for mediating the diverse physiological effects attributed to this peptide.
Protein Tyrosine Phosphorylation Events (e.g., FAK, Paxillin)
A significant aspect of Angiotensin IV signaling involves the phosphorylation of tyrosine residues on various intracellular proteins. Notably, Ang IV has been shown to induce the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin. ahajournals.orgnih.govphysiology.org This effect has been observed in proximal tubule cells and is mediated through the AT4 receptor. nih.govphysiology.org The phosphorylation of these focal adhesion-associated proteins suggests a role for Ang IV in regulating cell adhesion, migration, and cytoskeletal organization. physiology.orgscbt.com The process is rapid, with phosphorylation detected within minutes of Ang IV stimulation. nih.govphysiology.org
Activation of Protein Kinases (e.g., PKC, PTK)
Angiotensin IV has been demonstrated to activate several protein kinases, which are key components of intracellular signaling cascades. Specifically, Ang IV can stimulate the activity of Protein Kinase C (PKC) and Protein Tyrosine Kinases (PTKs). ahajournals.orgnih.govnih.gov While the activation of PKC by Ang IV has been noted, studies in vascular smooth muscle cells suggest that the NF-κB pathway activation by Ang IV is independent of PKC. ahajournals.org In contrast, the involvement of PTKs appears to be more central to Ang IV's signaling, particularly in the activation of the NF-κB pathway. ahajournals.org Inhibition of PTKs has been shown to reduce Ang IV-induced effects, highlighting their importance in its mechanism of action. ahajournals.orgresearchgate.net
Nuclear Factor-kappa B (NF-κB) Activation and Proinflammatory Gene Expression
Intracellular Calcium Dynamics
Angiotensin IV has been shown to modulate intracellular calcium concentration ([Ca2+]i), a critical second messenger in numerous cellular processes. This modulation occurs through receptor-mediated signaling pathways that can vary depending on the cell type.
In the vascular endothelium, Ang IV induces vasorelaxation through an endothelium-dependent mechanism. Stimulation of pulmonary artery endothelial cells (PAECs) with Ang IV leads to the release of [Ca2+]i from intracellular stores. physiology.org This process is mediated by the AT4 receptor and involves a G protein-coupled phospholipase C and phosphoinositide 3-kinase (PI3-kinase) signaling cascade. The calcium release is regulated by both PI 3-kinase-sensitive and ryanodine-sensitive intracellular calcium stores. physiology.org The specificity of this action is highlighted by the fact that the AT4 receptor antagonist, divalinal-Ang IV, can block this increase in [Ca2+]i.
In the central nervous system, particularly in cultured rat hippocampal neurons, AT4 receptor agonists like Nle1-angiotensin IV have been found to increase intracellular calcium levels. nih.gov This influx is derived from extracellular sources and is associated with an augmented uptake of 45Ca2+. nih.gov This calcium influx is thought to contribute to a non-N-methyl-D-aspartate (NMDA) dependent form of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov
Table 1: Effects of Angiotensin IV on Intracellular Calcium ([Ca2+]i)
| Cell Type | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Pulmonary Artery Endothelial Cells (PAECs) | Increased [Ca2+]i release from intracellular stores. | AT4 receptor-coupled G protein-phospholipase C-PI 3-kinase signaling; involves PI 3-kinase and ryanodine-sensitive stores. | , physiology.org |
| Cultured Rat Hippocampal Neurons | Increased [Ca2+]i influx from extracellular sources. | AT4 receptor activation leading to altered voltage-dependent calcium channel function. | nih.gov |
| Rat Prefrontal Cortex Pyramidal Neurons | Inhibition of NMDA-induced inward calcium currents in a subset of neurons. | Direct or indirect modulation of NMDA receptors. | mdpi.com |
Cyclic Nucleotide Metabolism (cAMP, cGMP)
The influence of Angiotensin IV on cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), appears to be indirect and cell-specific. While Angiotensin II has been shown to lower cAMP, the effects of Angiotensin IV are more nuanced. jci.org
Research on pulmonary arteries has demonstrated that Angiotensin IV stimulation of endothelial cells results in a significant increase in the production of cGMP within adjacent pulmonary artery smooth muscle cells (PASMCs). This finding is notable because Ang IV receptors were not detected on the PASMCs themselves, indicating that the effect is endothelium-dependent. The endothelial cells, upon stimulation by Ang IV, likely release a signaling molecule such as nitric oxide, which then diffuses to the smooth muscle cells to activate soluble guanylate cyclase and increase cGMP levels, leading to vasorelaxation.
Table 2: Effects of Angiotensin IV on Cyclic Nucleotide Metabolism
| Target Cell | Stimulated Cell | Cyclic Nucleotide | Observed Effect | Reference |
|---|---|---|---|---|
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Pulmonary Artery Endothelial Cells (PAECs) | cGMP | Significant increase in production. |
Modulation of Membrane Transport Systems (e.g., GLUT4 Translocation)
A significant mechanism of Angiotensin IV action involves the modulation of the glucose transporter type 4 (GLUT4). This interaction is mediated through the AT4 receptor, which has been identified as insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govnih.govfrontiersin.org IRAP is a transmembrane enzyme that is co-localized with GLUT4 in intracellular vesicles known as GLUT4 storage vesicles (GSVs). nih.govresearchgate.net
Angiotensin IV acts as an inhibitor of IRAP's enzymatic activity. rupress.org This inhibition is linked to the facilitation of GLUT4 translocation from intracellular stores to the plasma membrane. researchgate.netnih.gov In diet-induced hyperglycemic mice, treatment with Ang IV improved glucose tolerance by promoting insulin-induced GLUT4 translocation in skeletal muscle. nih.gov This process involved the interaction of IRAP with PI3K and the subsequent activation of protein kinase B (Akt). nih.gov In neuronal cells, Ang IV has been shown to stimulate glucose uptake by increasing the surface exposure of both IRAP and GLUT4. rupress.org The cognitive-enhancing effects of Ang IV in the hippocampus are dependent on this GLUT4-mediated glucose uptake, suggesting that IRAP's role is not an alternative to GLUT4 but rather a regulator of its trafficking. nih.gov
Table 3: Angiotensin IV and GLUT4 Translocation
| Key Protein | Role/Interaction | Functional Outcome | Reference |
|---|---|---|---|
| Angiotensin IV | Binds to and inhibits the AT4 receptor (IRAP). | Initiates signaling cascade leading to GLUT4 translocation. | nih.govrupress.org |
| IRAP (AT4 Receptor) | Co-localized with GLUT4 in vesicles; its inhibition by Ang IV is a key step. | Regulates compartmentalization and recycling of GLUT4. | nih.gov, researchgate.net |
| GLUT4 | Glucose transporter that moves to the cell surface. | Increased cellular glucose uptake. | nih.gov, rupress.org |
| PI3K / Akt | Signaling molecules downstream of IRAP. | Activation promotes the release of GLUT4-containing vesicles. | nih.gov, nih.gov |
Effects on Neurotransmitter Systems (e.g., Acetylcholine (B1216132), Dopamine (B1211576) Release)
Angiotensin IV plays a significant role in modulating the release of key neurotransmitters involved in cognitive processes, particularly acetylcholine and dopamine. nih.govfrontiersin.org The AT4 receptor is considered critical for mediating these effects, which are linked to learning and memory consolidation. frontiersin.org
Studies have shown that Ang IV potentiates the potassium-evoked release of acetylcholine from hippocampal slices. researchgate.net This effect can be blocked by the AT4 receptor antagonist Divalinal-AngIV, confirming the receptor's involvement. researchgate.net The close association of AT4 receptors with cholinergic neurons in the cortex and hippocampus further supports a primary role in modulating cholinergic transmission, which is vital for memory. mdpi.com
In addition to acetylcholine, Ang IV facilitates the release of dopamine. researchgate.net This has been observed in the rat striatum and is believed to contribute to the peptide's neuroprotective and cognitive-enhancing properties. researchgate.netmdpi.com The procognitive effects of Ang IV have been shown to involve both dopamine D1 and D2 receptors, indicating a complex interaction with the dopaminergic system. nih.govmdpi.com
Table 4: Effects of Angiotensin IV on Neurotransmitter Release
| Neurotransmitter | Brain Region | Observed Effect | Supporting Evidence | Reference |
|---|---|---|---|---|
| Acetylcholine | Hippocampus | Enhanced / Potentiated release. | Effect is blocked by AT4 antagonist Divalinal-AngIV. | researchgate.net, mdpi.com |
| Dopamine | Striatum, Basal Ganglia | Facilitated / Increased release. | Cognitive effects involve D1 and D2 receptors. | nih.gov, researchgate.net, mdpi.com, frontiersin.org |
Interaction with Growth Factor Pathways (e.g., HGF/c-Met System)
A pivotal aspect of Angiotensin IV's mechanism of action is its interaction with the Hepatocyte Growth Factor (HGF)/c-Met receptor system. austinpublishinggroup.com This pathway is a powerful mediator of synaptogenesis, neurogenesis, and neuroprotection. mdpi.com The biological effects of Ang IV and its analogs are increasingly understood to be mediated through this system. researchgate.net
The interaction is complex, with different Ang IV analogs acting as either agonists or antagonists. Agonistic analogs, such as Dihexa, are thought to facilitate the dimerization of HGF, which is a necessary step for HGF to bind to and activate its receptor, c-Met. austinpublishinggroup.com This potentiation of the HGF/c-Met system is linked to the ability of these compounds to facilitate the formation of new synaptic connections and enhance memory. austinpublishinggroup.com
Conversely, other Ang IV analogs, including Norleual-AngIV and Divalinal-AngIV, function as antagonists. mdpi.com These compounds bind to HGF and inhibit its dimerization, thereby preventing c-Met receptor activation and blocking HGF-dependent signaling. nih.gov This antagonistic action has been shown to prevent the acquisition of methamphetamine-induced conditioned place preference, indicating that a functional HGF/c-Met system is required for certain forms of drug-induced memory consolidation. mdpi.com
Table 5: Interaction of Angiotensin IV Analogs with the HGF/c-Met System
| Ang IV Analog | Effect on HGF/c-Met System | Mechanism | Functional Consequence | Reference |
|---|---|---|---|---|
| Dihexa | Agonist / Potentiator | Facilitates HGF dimerization. | Augmented synaptogenesis and memory. | austinpublishinggroup.com, researchgate.net |
| Norleual-AngIV | Antagonist | Inhibits HGF dimerization and binding to c-Met. | Blocks HGF-dependent signaling. | |
| Divalinal-AngIV | Antagonist | Inhibits HGF/c-Met system. | Blocks acquisition of drug-induced memory consolidation. | mdpi.com |
| 6-AH Family | Antagonist | Binds to HGF and inhibits functional dimerization. | Inhibition of HGF-dependent cellular activities. | nih.gov |
Physiological and Pathophysiological Roles of Angiotensin Iv
Central Nervous System Function
Within the central nervous system, Angiotensin IV is predominantly found in regions crucial for cognitive function, such as the hippocampus, neocortex, and basal ganglia. nih.govnih.gov Its presence in these areas underscores its importance in modulating neuronal activity and plasticity, which are fundamental to learning and memory.
Cognitive Enhancement Mechanisms
Angiotensin IV has been consistently shown to enhance cognitive functions in various animal models. mdpi.comnih.gov Its mechanisms of action are complex and involve interactions with multiple neurotransmitter systems and cellular pathways.
Angiotensin IV plays a facilitatory role in all three major phases of memory: acquisition, consolidation, and retrieval. nih.govnih.gov Studies have demonstrated that central administration of Angiotensin IV enhances performance in tasks designed to assess these different memory components. nih.govresearchgate.net For instance, it has been shown to improve the recall of passive avoidance tasks in a dose-dependent manner.
One of the proposed mechanisms for these cognitive-enhancing effects is the potentiation of cholinergic neurotransmission. nih.gov AT4 receptors are closely associated with cholinergic neurons in brain regions vital for cognitive processing. nih.gov Activation of AT4R has been found to trigger the release of acetylcholine (B1216132) in hippocampal slices, a key neurotransmitter for learning and memory. nih.govresearchgate.net Furthermore, Angiotensin IV and its analogs have been shown to reverse spatial memory deficits induced by nicotinic acetylcholine receptor antagonists. mdpi.com
Another critical pathway involves the dopaminergic system. nih.gov Research indicates that D1 and D2 dopamine (B1211576) receptors are essential for the cognitive effects of Angiotensin IV. nih.gov The peptide has been found to increase stereotypical behavior produced by dopaminergic agonists, suggesting a functional interaction. nih.gov
The table below summarizes key findings from studies investigating the effects of Angiotensin IV on memory processes.
| Memory Process | Experimental Model | Key Findings | Reference |
| Acquisition | Passive Avoidance Task | Angiotensin IV enhances learning. | nih.gov |
| Consolidation | Passive Avoidance Task | Angiotensin IV improves memory retention when administered after training. | nih.govnih.gov |
| Retrieval | Passive Avoidance Task | Angiotensin IV enhances recall of a learned task. | nih.govresearchgate.net |
| Spatial Memory | Morris Water Maze | Angiotensin IV reverses scopolamine-induced spatial learning impairments. | nih.gov |
Angiotensin IV has demonstrated significant positive effects on spatial learning and working memory. nih.gov For example, analogs of Angiotensin IV have been shown to attenuate scopolamine-induced impairments in spatial learning tasks like the circular water maze. frontiersin.org Similarly, Angiotensin IV and the IRAP ligand LVV-hemorphin-7 have been found to enhance spatial working memory in the plus maze spontaneous alternation task in rats. nih.govresearchgate.net
The mechanisms underlying these effects are linked to synaptic plasticity. Angiotensin IV facilitates long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory, in the CA1 region of the hippocampus and the dentate gyrus. This facilitation of LTP is, in part, mediated through an increase in intracellular calcium influx via a non-N-methyl-D-aspartate (non-NMDA) dependent pathway. frontiersin.org Furthermore, Angiotensin IV may enhance neuronal glucose uptake, providing the necessary energy for heightened synaptic activity during learning. frontiersin.orgnih.gov
Memory Acquisition, Consolidation, and Retrieval
Neuroprotective Actions
Beyond its role in cognitive enhancement, Angiotensin IV exhibits significant neuroprotective properties. mdpi.com It helps to shield neurons from damage and promotes their survival and growth. mdpi.com
Angiotensin IV has demonstrated anti-inflammatory and antioxidant effects. mdpi.com In a mouse model of Alzheimer's disease, administration of Angiotensin IV was associated with a reduction of oxidative stress, independent of changes in amyloid-β pathology. mdpi.com This is significant because neuroinflammation and oxidative stress are key contributors to the neuronal damage seen in neurodegenerative diseases. frontiersin.orgnih.gov While Angiotensin II acting on AT1 receptors can promote inflammation and oxidative stress, the Angiotensin IV/AT4R system appears to counteract these detrimental effects. frontiersin.orgfrontiersin.org For instance, the beneficial effects of the angiotensin receptor blocker losartan (B1675146) in an Alzheimer's model, including its anti-inflammatory actions, were found to be mediated by the Angiotensin IV/AT4R cascade. nih.gov
Angiotensin IV has been shown to positively influence neurogenesis and neuronal morphology. nih.govmdpi.com In animal models of Alzheimer's disease, Angiotensin IV treatment led to an increase in the formation and proliferation of new cells in the hippocampus. nih.govmdpi.com
Furthermore, Angiotensin IV promotes dendritic arborization, the branching of dendrites which allows for more synaptic connections between neurons. mdpi.comosf.io This effect is potentially mediated through the hepatocyte growth factor (HGF)/c-Met signaling pathway. frontiersin.org Angiotensin IV can stimulate the c-Met receptor, which in turn facilitates an increase in dendritic branching in the hippocampus. frontiersin.org The procognitive effects of Angiotensin IV-derived peptides have been shown to be dependent on the activation of this HGF/c-Met system, which also supports increased spinogenesis (the formation of dendritic spines). nih.gov
The table below highlights the neuroprotective actions of Angiotensin IV.
| Neuroprotective Action | Mechanism/Effect | Experimental Evidence | Reference |
| Anti-inflammatory | Reversion of losartan's anti-inflammatory effects by an AT4R blocker. | Divalinal reverted losartan's anti-inflammatory effects in an AD mouse model. | nih.gov |
| Antioxidant | Reduction of oxidative stress. | Angiotensin IV administration reduced oxidative stress in an AD mouse model. | mdpi.com |
| Neurogenesis | Increased newborn cell formation and proliferation. | Observed in the hippocampus of APP J20 mice treated with Angiotensin IV. | nih.gov |
| Dendritic Arborization | Normalization of dendritic extension. | Observed in maturing neurons in the dentate gyrus of APP J20 mice. | nih.govmdpi.com |
| Synaptogenesis | Increased dendritic spine formation. | Angiotensin IV analogs stimulate hippocampal spinogenesis. | nih.gov |
Modulation of Neuroinflammation and Oxidative Stress
Synaptic Plasticity and Long-Term Potentiation (LTP)
Angiotensin IV plays a crucial role in the fundamental mechanisms of learning and memory by modulating synaptic plasticity, a key component of which is long-term potentiation (LTP). frontiersin.org LTP is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. frontiersin.org
In vitro studies on hippocampal slices have demonstrated that AngIV and its analogs can enhance synaptic transmission and facilitate LTP. nih.gov For instance, the AT4 receptor agonist Nle1-AngIV was found to increase the level of tetanus-induced LTP in the CA1 region of the hippocampus by 63% compared to control conditions. nih.gov This enhancement of synaptic transmission appears to be a postsynaptic event, as indicated by the lack of change in paired-pulse facilitation. nih.gov The ability of AngIV to facilitate LTP is thought to be separate from the N-methyl-D-aspartate (NMDA) receptor-dependent pathway, suggesting a non-glutamatergic signaling mechanism.
Conversely, the application of an AT4 receptor antagonist before the induction of LTP can prevent its stabilization, further highlighting the importance of the AngIV/AT4 system in these processes. nih.gov Interestingly, the effects of AngIV on synaptic plasticity can be region-specific and may differ from or even oppose the effects of Angiotensin II. nih.gov While AngII has been shown to block the induction of LTP in the CA1 field, an effect that can be prevented by AT1 receptor antagonists, AngIV facilitates it.
Role in Animal Models of Cognitive Deficits and Neurodegeneration
The cognitive-enhancing properties of Angiotensin IV have been extensively documented in various animal models of cognitive impairment and neurodegenerative diseases. mdpi.comnih.gov Administration of AngIV or its stable analogs has been shown to reverse memory deficits associated with conditions like scopolamine-induced amnesia, ischemic stroke, and chronic alcohol intake. nih.gov
In models of Alzheimer's disease (AD), targeting the AngIV/AT4R system has shown therapeutic potential. mdpi.comjneurosci.org For example, in mice overexpressing the human amyloid precursor protein (APP), a model for AD, the cognitive and cerebrovascular benefits of the antihypertensive drug losartan were found to be mediated through the AngIV/AT4R pathway. jneurosci.org When the effects of AngIV at its receptor were blocked using the antagonist divalinal, the ability of losartan to rescue spatial learning and memory was countered. jneurosci.org Furthermore, direct administration of AngIV to an APP mouse model restored cognitive impairments and reduced oxidative stress. mdpi.com
The mechanisms underlying these beneficial effects are multifaceted. They are linked to AngIV's ability to enhance cerebral blood flow, reduce neuroinflammation, and potentially potentiate cholinergic transmission. nih.govnih.gov Studies have shown that AT4 receptor activation leads to acetylcholine release in hippocampal slices, which is significant as cholinergic deficits are a hallmark of some neurodegenerative diseases. nih.gov Furthermore, AngIV has been shown to facilitate neurogenesis, including increasing the number of newborn cells and their dendritic arborization in the hippocampus of AD model mice. mdpi.com
Table 2: Effects of Angiotensin IV in Animal Models of Cognitive Deficit
| Animal Model | Cognitive Deficit | Effect of AngIV/Analog Administration | Proposed Mechanism |
|---|---|---|---|
| Scopolamine-induced amnesia | Spatial working memory deficits | Reversal of deficits nih.gov | Potentiation of cholinergic transmission nih.gov |
| Ischemic Stroke | Spatiotemporal memory deficits | Reversal of deficits nih.gov | Increased cerebral blood flow, neuroprotection jpp.krakow.plnih.gov |
| Alzheimer's Disease (APP mice) | Spatial learning and memory deficits | Rescue of cognitive function mdpi.comjneurosci.org | Activation of AngIV/AT4R cascade, reduced oxidative stress, improved cerebrovascular function mdpi.comjneurosci.org |
| Bilateral perforant path knife cuts | Spatial memory deficits | Restoration of normal acquisition | Compensation for memory deficits jneurosci.org |
Renal System Physiology
Renal Cortical Blood Flow Regulation
The effect of Angiotensin IV on renal cortical blood flow is a subject of ongoing research, with studies reporting both vasodilation and vasoconstriction. nih.gov Some investigations have shown that direct infusion of AngIV into the renal artery of anesthetized rats increases cortical blood flow. physiology.org This vasodilatory effect appears to be mediated by the AT4 receptor and is linked to the stimulation of nitric oxide production. physiology.org
In contrast, other studies demonstrate that systemic or intrarenal administration of AngIV at nanomolar concentrations can cause renal cortical vasoconstriction. nih.gov This vasoconstrictor response was found to be completely abolished by the AT1 receptor blocker losartan, suggesting that at these concentrations, AngIV can act as an agonist at AT1 receptors. nih.goveur.nl Studies in knockout mice confirm that the pressor and renal vasoconstrictor effects of AngIV are mediated via AT1a receptors, with no involvement of the IRAP/AT4 receptor in this specific response. eur.nl Therefore, the net effect of AngIV on renal cortical blood flow likely depends on the relative activation of AT1 and AT4 receptors. physiology.orgnih.gov
Modulation of Sodium Transport in Renal Epithelia
Angiotensin IV has been shown to directly modulate sodium transport in the renal tubules, a key process in the regulation of blood pressure and fluid volume. physiology.orgnih.gov Autoradiographic studies have localized AT4 receptors to the apical membrane of proximal tubules in the renal cortex. physiology.org
Effects on Diuresis and Natriuresis
The influence of angiotensin peptides on the excretion of water (diuresis) and sodium (natriuresis) is a critical aspect of their physiological function. While Angiotensin II is typically associated with antidiuretic and antinatriuretic effects, promoting sodium and water retention, other angiotensin-derived peptides can have the opposite effect. wikipedia.orgkarger.comnih.gov
Cardiovascular System Physiology
Angiotensin IV exerts significant and often contrasting effects on the cardiovascular system compared to its precursor, Angiotensin II. Its roles in vascular tone, myocardial function, and cellular signaling are complex and multifaceted.
Vascular Tone Regulation and Vasodilation Mechanisms
Contrary to the well-established vasoconstrictor properties of Angiotensin II, Angiotensin IV generally acts as a vasodilator. oup.com This vasodilatory effect has been observed in various vascular beds and is primarily endothelium-dependent. nih.gov The mechanisms underlying Ang IV-induced vasodilation involve the activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO) and subsequent accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells. oup.comnih.gov
Studies have shown that Ang IV-mediated vasodilation is dependent on the release of intracellular calcium in endothelial cells. nih.gov This process is initiated by the binding of Ang IV to its AT4 receptor, which triggers a signaling cascade involving G proteins, phospholipase C, and phosphoinositide 3-kinase (PI3K). nih.gov The subsequent increase in intracellular calcium stimulates eNOS activity. The vasodilatory response to Ang IV can be blocked by AT4 receptor antagonists, such as divalinal-Ang IV, but not by antagonists of the Ang II type 1 (AT1) or type 2 (AT2) receptors, confirming the specificity of the AT4 receptor in mediating this effect. nih.gov Furthermore, chronic treatment with Angiotensin IV has been shown to improve endothelial function in animal models of atherosclerosis, suggesting a protective role in vascular health. oup.com
Myocardial Function Modulation (e.g., Ventricular Relaxation)
The influence of Angiotensin IV on myocardial function presents a mixed profile, with distinct effects on systolic and diastolic parameters. Research using isolated heart preparations has demonstrated that AT4 receptor agonism can have varied effects on left ventricular systolic function, at times depressing pressure-generation and ejection capabilities while enhancing the sensitivity of pressure development to volume changes. oup.comnih.gov
A notable and consistent finding is the ability of Angiotensin IV to speed up left ventricular relaxation. oup.comnih.gov This effect on diastolic function is similar to that observed with Angiotensin II. oup.com The mechanisms behind this enhanced relaxation are not fully elucidated but appear to be independent of nitric oxide synthase inhibition. oup.com The dual effects on systolic and diastolic function highlight the complex regulatory role of the Ang IV/AT4 system in the heart.
Antagonism of Angiotensin II-Mediated Cardiovascular Effects
A significant aspect of Angiotensin IV's cardiovascular role is its ability to counteract many of the detrimental effects of Angiotensin II. oup.comnih.gov This antagonistic relationship is a key feature of the intricate balance within the renin-angiotensin system. While Ang II is a potent vasoconstrictor, Ang IV generally induces vasodilation. oup.com
In cardiac tissue, Ang IV has been shown to antagonize Ang II-induced hypertrophy in cultured myocytes. oup.com Furthermore, studies have demonstrated that Ang IV can protect against Ang II-induced cardiac injury and dysfunction. nih.gov In isolated rat hearts subjected to ischemia/reperfusion, Ang IV significantly ameliorated the cardiac damage induced by Ang II. nih.gov This protective effect extends to the cellular level, where Ang IV was found to inhibit Ang II-induced cardiac cell apoptosis, cardiomyocyte hypertrophy, and the proliferation and collagen synthesis of cardiac fibroblasts. nih.govthno.org These effects are mediated through the AT4 receptor, highlighting a potential therapeutic avenue for conditions associated with excessive Ang II activity. nih.gov
Role in Vascular Smooth Muscle Cell Signaling
Angiotensin IV exerts direct effects on vascular smooth muscle cells (VSMCs), primarily through the AT4 receptor, influencing signaling pathways that can contribute to both physiological and pathological processes. ahajournals.org In cultured VSMCs, Ang IV has been shown to activate the nuclear factor-kappaB (NF-κB) signaling pathway. ahajournals.orgnih.gov This activation involves the nuclear translocation of p50/p65 subunits and the degradation of the inhibitory protein IκB. ahajournals.orgnih.gov
Other Systemic Roles
Beyond its direct cardiovascular effects, Angiotensin IV also plays a role in fundamental cellular processes such as growth and proliferation, impacting various cell types within the cardiovascular system and beyond.
Influence on Cellular Growth and Proliferation (e.g., Endothelial, Cardiac Cells)
Angiotensin IV has been shown to participate in cell growth responses in various cell types, including endothelial cells, cardiac fibroblasts, and vascular smooth muscle cells. ahajournals.org In pulmonary artery endothelial cells, Ang IV stimulates DNA synthesis and cell proliferation. physiology.orgnih.gov This proliferative effect is mediated by the activation of multiple signaling pathways, including the phosphatidylinositide 3-kinase (PI3K)/p70 ribosomal S6 kinase (p70S6K) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinases (ERK1/2) pathways. physiology.org
In cardiac fibroblasts, Angiotensin IV has been reported to increase DNA and RNA synthesis. oup.com However, in the context of Angiotensin II-induced pathology, Ang IV can have an inhibitory effect on the proliferation of cardiac fibroblasts. nih.govthno.org Similarly, while some studies indicate that Ang IV can stimulate the proliferation of VSMCs, others suggest it may have an inhibitory role under certain conditions. tandfonline.comresearchgate.net For instance, berberine (B55584) has been shown to inhibit Ang IV-induced VSMC proliferation by targeting the PPARα-NO signaling pathway. tandfonline.comnih.gov This suggests that the influence of Ang IV on cellular proliferation is context-dependent and may be modulated by other signaling molecules and pathological states.
Involvement in Angiogenesis and Wound Healing Processes
The Renin-Angiotensin System (RAS), from which Angiotensin IV is derived, is integral to all phases of wound healing, including inflammation, tissue regeneration, and remodeling. ajmb.orgresearchgate.net The system's activation influences a cascade of cellular activities crucial for tissue repair, such as the stimulation of inflammatory cytokines, management of oxidative stress, and promotion of fibroblast and keratinocyte proliferation and migration. ajmb.org
Angiotensin IV, a key peptide within the RAS, is implicated in vascular repair and tissue remodeling. Evidence for this includes the upregulation of its specific receptor, the AT4 receptor, in the carotid arteries of rabbits following balloon angioplasty, a procedure that injures the blood vessel wall. oup.com This suggests a responsive and potentially restorative function for Ang IV in the context of vascular injury. While its precursor, Angiotensin II (Ang II), is known to directly stimulate angiogenesis—the formation of new blood vessels from pre-existing ones—other RAS peptides can have opposing effects, highlighting the complexity of the system's regulatory functions. physiology.orgopenophthalmologyjournal.com For instance, Angiotensin-(1-7) has been shown to inhibit angiogenesis. physiology.org
The process of neovascularization, or new blood vessel formation, is critical in both normal wound healing and in pathological conditions. A localized RAS has been identified in the eye, where it is involved in processes like retinal neovascularization. karger.comahajournals.org Studies have shown that Ang II promotes this process, partly through its interaction with Vascular Endothelial Growth Factor (VEGF). karger.comarvojournals.org While the broader RAS is clearly involved in wound-induced angiogenesis, the precise, independent role of Angiotensin IV in this context continues to be an area of active investigation. ajmb.orgochsnerjournal.org Some research points to Ang IV having proliferative effects and a role in regulating cell growth, which are fundamental to tissue repair. openophthalmologyjournal.comnih.gov
Table 1: Research Findings on the Role of the Renin-Angiotensin System in Angiogenesis and Wound Healing
| Peptide/Receptor | Model System/Tissue | Key Findings | Reference(s) |
|---|---|---|---|
| Angiotensin IV (AT4 Receptor) | Rabbit carotid arteries (post-balloon angioplasty) | Upregulation of the AT4 receptor, suggesting a role in vascular repair and remodeling. | oup.com |
| Angiotensin II | Sponge implant model (mice) | Stimulated angiogenesis. | physiology.org |
| Angiotensin II | Retinal microcapillary endothelial cells | Potentiates VEGF-induced angiogenic activity. | ahajournals.org |
| Angiotensin-(1-7) | Sponge implant model (mice) | Inhibited angiogenesis and fibrovascular tissue infiltration. | physiology.org |
| AT1a Receptor Knockout | Mice | Reduced wound-induced angiogenesis and delayed wound healing. | ochsnerjournal.org |
| AT2 Receptor | Mice (wound healing model) | AT2R activation promoted angiogenesis, increasing wound vascular density. | mdpi.com |
| RAS Inhibition (ARBs/ACEis) | General wound healing models | Can affect epithelialization, wound construction, and angiogenesis. | ajmb.org |
Role in Inflammation and Immune Response Modulation
Angiotensin IV exhibits a complex, often dual, role in the regulation of inflammation and immune responses, with its effects appearing to be highly dependent on the cellular context, dosage, and specific pathological condition.
On one hand, a significant body of research points to the pro-inflammatory properties of Angiotensin IV. Studies using cultured vascular smooth muscle cells (VSMCs) have demonstrated that Ang IV, acting through its AT4 receptor, can activate the nuclear factor-kappaB (NF-κB) pathway. ahajournals.orgnih.gov This activation leads to the upregulation of several pro-inflammatory genes, including adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govahajournals.orgnih.gov These findings suggest that Ang IV could actively participate in the inflammatory processes associated with vascular damage and diseases like atherosclerosis. nih.govahajournals.org
Conversely, other studies have revealed anti-inflammatory actions of Angiotensin IV. For example, a continuous infusion of Ang IV was found to protect against acute myocardial infarction in mice by inhibiting inflammation. frontiersin.org In a mouse model of abdominal aortic aneurysm, a medium dose of Ang IV markedly reduced macrophage accumulation and the expression of pro-inflammatory cytokines. ahajournals.orgnih.gov However, this protective effect was lost at a high dose, indicating a dose-dependent bidirectional effect. ahajournals.org Further supporting an anti-inflammatory role, Ang IV has been shown to suppress inflammation in the brains of rats suffering from chronic cerebral hypoperfusion. nih.govresearchgate.net
The interaction of the RAS with the immune system is intricate, as immune cells themselves can express RAS components. ahajournals.orgd-nb.infonih.gov The response of these cells to angiotensin peptides can differ from responses in other tissues. nih.gov In one study involving an animal model of multiple sclerosis, plasma levels of Ang IV were elevated, yet the peptide did not appear to significantly modulate the function of key immune cells like macrophages or T cells in that specific context. nih.gov This highlights that the immunomodulatory role of Ang IV is not uniform and can be influenced by the specific immune response and pathological state. frontiersin.org
Table 2: Pro- and Anti-inflammatory Effects of Angiotensin IV
| Effect | Model System/Cell Type | Key Findings and Mechanisms | Reference(s) |
|---|---|---|---|
| Pro-inflammatory | Cultured Vascular Smooth Muscle Cells (VSMCs) | Activates NF-κB pathway via AT4 receptors; increases expression of ICAM-1, IL-6, TNF-α, MCP-1, and PAI-1. | nih.govahajournals.orgnih.gov |
| Anti-inflammatory | Mouse model of acute myocardial infarction | Continuous infusion of Ang IV protected against infarction by inhibiting inflammation. | frontiersin.org |
| Anti-inflammatory | Rat model of chronic cerebral hypoperfusion | Suppressed inflammation in the brain in a dose-dependent manner. | nih.govresearchgate.net |
| Anti-inflammatory | Human endothelial cells | Mediated the expression of Macrophage Migration Inhibitor. | frontiersin.org |
| Bidirectional | Mouse model of abdominal aortic aneurysm | Medium-dose Ang IV reduced macrophage accumulation and pro-inflammatory cytokines; high-dose abolished these effects. | ahajournals.org |
| No significant effect | Mouse model of experimental autoimmune encephalomyelitis (EAE) | Did not modulate macrophage or T cell functions in vitro or neuroantigen-specific immune responses in vivo. | nih.gov |
| Cell-type dependent | Murine macrophages | Lack of expression of pro-inflammatory genes like ICAM-1 and TNF-α, contrasting with effects in VSMCs. | frontiersin.org |
Preclinical Research on Angiotensin Iv As a Therapeutic Target
Development of Angiotensin IV Analogs and Mimetics
The therapeutic potential of Angiotensin IV has been hindered by its inherent properties as a peptide, including rapid degradation by proteases and poor penetration of the blood-brain barrier (BBB). researchgate.netnih.gov Consequently, significant research efforts have been directed toward creating more stable and effective Ang IV analogs and mimetics. researchgate.netportico.org
The receptor for Angiotensin IV, designated AT4R, was later identified as the membrane-bound enzyme insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govnih.gov Therefore, designing selective ligands for AT4R is synonymous with developing inhibitors or modulators of IRAP. nih.govacs.org
Initial structure-activity relationship (SAR) studies revealed that the N-terminal residues of Angiotensin IV (Val-Tyr-Ile) are crucial for high-affinity binding to the AT4 receptor. frontiersin.org This understanding guided the rational design of numerous analogs. Strategies have included:
Linear Peptide Analogs: Systematic replacement of amino acids with unnatural residues, such as in Nle¹-Ang IV, was an early approach to enhance stability and affinity. frontiersin.orgnih.gov Further modifications led to potent hexapeptides like AL-11 and IVDE77, which demonstrated significantly higher affinity for IRAP compared to Ang IV itself. nih.gov
Macrocyclic Analogs: Inspired by IRAP's ability to process cyclic peptides like oxytocin (B344502) and vasopressin, researchers developed macrocyclic Ang IV analogs. frontiersin.orgnih.gov Cyclization, particularly at the C-terminus, was a productive strategy. nih.gov The macrocyclic compound HA-08, designed to mimic the N-terminus of oxytocin and vasopressin, is one of the most potent IRAP inhibitors identified. researchgate.net
Small Molecule Mimetics: To overcome the limitations of peptides, research has focused on developing small, non-peptidic molecules. researchgate.net Virtual and substance library screenings have identified novel classes of IRAP inhibitors, including benzopyran derivatives (e.g., HFI-419) and aryl sulfonamides. acs.orgfrontiersin.orgmdpi.com These small molecules represent a significant step toward creating more drug-like candidates. frontiersin.org
Table 1: Examples of Developed Angiotensin IV Analogs and Mimetics
| Compound/Series | Type | Key Characteristics | Reference(s) |
|---|---|---|---|
| Nle¹-Ang IV | Linear Peptide Analog | High affinity for AT4R; used in early cognitive studies. | frontiersin.org |
| Divalinal-Ang IV | Linear Peptide Analog | Potent inhibitor of IRAP catalytic activity. | nih.gov |
| LVV-hemorphin-7 | Endogenous Peptide | Structurally unrelated to Ang IV but a potent AT4R ligand and IRAP inhibitor. | nih.gov |
| AL-11 & IVDE77 | Linear Pseudopeptides | Incorporate unnatural amino acids; exhibit very high affinity for IRAP. | nih.gov |
| HA-08 | Macrocyclic Analog | Highly potent IRAP inhibitor designed based on cyclic substrates. | acs.orgresearchgate.net |
| Dihexa | Small Molecule Mimetic | Orally active, BBB-permeant, and metabolically stable; acts via the HGF/c-Met system. | researchgate.netnih.govnih.gov |
| HFI-419 | Benzopyran Derivative | Small molecule IRAP inhibitor discovered via in silico screening; enhances memory in rats. | frontiersin.orgmdpi.com |
| Aryl Sulfonamides | Small Molecule Series | A novel class of drug-like IRAP inhibitors identified through high-throughput screening. | acs.org |
A major obstacle for using Ang IV-related compounds to treat central nervous system disorders is their limited ability to cross the blood-brain barrier (BBB). researchgate.net Research has focused on modifying the physicochemical properties of these molecules to improve their brain uptake. Key strategies include increasing hydrophobicity and reducing hydrogen-bonding potential to enhance passive diffusion across the BBB. nih.gov
A notable success in this area is the development of Dihexa (N-hexanoic-Tyr-Ile-(6) aminohexanoic amide). nih.govnih.gov This compound was engineered from the core procognitive tripeptide of an Ang IV analog (Nle-Tyr-Ile) through chemical modifications designed to enhance metabolic stability and barrier permeability. nih.gov The resulting molecule is orally active, penetrates the BBB, and shows significant potential in animal models of cognitive dysfunction. nih.govnih.gov Other approaches involve designing ligands that can leverage endogenous transport systems at the BBB, such as glucose or amino acid transporters, to facilitate entry into the brain. mdpi.com
Design of Selective AT4R Ligands
Pharmacological Manipulation of the Angiotensin IV System
The pharmacological manipulation of the Ang IV system primarily involves interacting with its unique receptor, AT4R, which is now understood to be the enzyme IRAP. nih.govmdpi.com This dual identity means that ligands can act as both receptor binders and enzyme inhibitors, providing a unique mechanism for therapeutic intervention. nih.gov
AT4R Ligands/IRAP Inhibitors: Angiotensin IV and its analogs (e.g., Nle¹-Ang IV, divalinal-Ang IV) and the unrelated peptide LVV-hemorphin-7 are all potent AT4R ligands that competitively inhibit IRAP's catalytic function. nih.gov Their procognitive effects are believed to stem, at least in part, from this inhibition. nih.gov
AT4R Antagonists: Some analogs have been developed that act as antagonists in a different mechanistic sense. For instance, Norleual-AngIV has been shown to act as an antagonist of the hepatocyte growth factor (HGF)/c-Met receptor system, which is another proposed target for Ang IV's biological effects. nih.gov It inhibits HGF-dependent signaling, proliferation, and scattering.
In some animal models, the effects of Ang IV appear to be mediated through other receptors. For example, studies in transgenic mice found that chronic elevation of Ang IV in the brain induced hypertension that was surprisingly reversible with an Angiotensin II AT1 receptor antagonist, suggesting a cross-interaction with the AT1 receptor under conditions of sustained high concentrations. ahajournals.org
The identification of AT4R as IRAP led to the hypothesis that inhibiting this enzyme is a key mechanism behind the cognitive-enhancing effects of Ang IV. frontiersin.orgnih.gov This has established IRAP as a promising drug target for treating cognitive impairments, including those associated with Alzheimer's disease. nih.govdiva-portal.org
Several hypotheses explain how IRAP inhibition enhances cognition:
Protection of Endogenous Neuropeptides: IRAP degrades several neuropeptides known to be involved in memory and learning, such as vasopressin, oxytocin, and somatostatin. nih.govdiva-portal.org By inhibiting IRAP, Ang IV analogs may increase the local concentration and prolong the half-life of these beneficial peptides. nih.govnih.gov
Modulation of Glucose Uptake: IRAP is co-localized with the glucose transporter GLUT4 in intracellular vesicles. nih.govmdpi.com It is speculated that IRAP inhibition may alter the trafficking of these vesicles, leading to increased GLUT4 at the cell surface and enhanced neuronal glucose uptake, which could facilitate memory processes. diva-portal.orgnih.gov
Increased Dendritic Spine Density: Inhibition of IRAP by compounds like HFI-419 has been shown to increase dendritic spine density in hippocampal neurons, a change associated with improved synaptic plasticity and memory. frontiersin.org
The development of drug-like small molecule IRAP inhibitors, such as the benzopyran and aryl sulfonamide classes, has provided strong support for targeting IRAP to enhance cognition. acs.orgnih.gov
Table 2: Classes of IRAP Inhibitors and Proposed Mechanisms
| Inhibitor Class | Example(s) | Proposed Cognitive Enhancement Mechanism | Reference(s) |
|---|---|---|---|
| Peptide-Based | Angiotensin IV, LVV-hemorphin-7 | Inhibition of neuropeptide degradation (e.g., vasopressin, oxytocin). | nih.govnih.gov |
| Macrocyclic Peptides | HA-08 | Potent competitive inhibition of the IRAP catalytic site. | acs.orgresearchgate.net |
| Benzopyran Derivatives | HFI-419 | Increased dendritic spine density; potential GLUT4-mediated effects. | frontiersin.orgmdpi.com |
| Aryl Sulfonamides | Compound series (e.g., compound 8) | Selective inhibition of IRAP over homologous enzymes like APN and LTA4H. | acs.org |
Agonists and Antagonists of AT4R/IRAP
Mechanistic Studies in Animal Models of Disease
The therapeutic potential of targeting the Angiotensin IV system has been explored in various animal models of disease, revealing diverse and complex mechanisms of action.
Alzheimer's Disease (AD) and Cognitive Deficits: In mouse models of AD, Ang IV intervention has been shown to recover memory and cerebrovascular deficits. researchgate.net The cognitive benefits of angiotensin receptor blockers like losartan (B1675146) in AD models appear to be mediated, at least in part, through the upregulation of AT4R. researchgate.netmdpi.com Furthermore, Ang IV analogs like Dihexa have demonstrated excellent anti-dementia activity in scopolamine-induced amnesia and aged rat models, primarily by augmenting synaptic connectivity. nih.gov
Parkinson's Disease (PD): The brain renin-angiotensin system is implicated in neurological diseases like PD. researchgate.net The Ang IV analog Dihexa was evaluated in a rat model of Parkinson's disease, suggesting its potential to address motor dysfunction through the formation of new functional synapses. researchgate.net
Stroke and Vascular Dementia: In animal models of vascular cognitive impairment, which includes post-stroke cognitive impairment, the Ang IV system is a target of interest. researchgate.net Ang IV has been shown to provide neuroprotection in ischemic stroke models. mdpi.com
Diabetes: In rats with streptozotocin-induced diabetes, Ang IV treatment improved spatial memory. Mechanistic studies indicated this was achieved by reducing hippocampal oxidative stress and altering levels of brain-derived neurotrophic factor (BDNF).
Hypertension: While often associated with cognitive and neuronal benefits, one study using a transgenic mouse model that chronically produces Ang IV in the brain found that this led to hypertension. This effect was not mediated by AT4R but was reversible with an AT1 receptor antagonist, indicating that at sustained high levels, Ang IV can interact with other angiotensin receptors to produce cardiovascular effects. ahajournals.org
Neuronal Signaling: Mechanistic studies at the cellular level in the prefrontal cortex of rats have shown that Ang IV can inhibit N-methyl-D-aspartate (NMDA) receptor currents in pyramidal neurons. mdpi.com This inhibitory effect, which was mimicked by a specific IRAP inhibitor, suggests a direct way for the Ang IV/IRAP system to modulate glutamatergic neurotransmission and regulate cognitive functions. mdpi.com
Hepatocyte Growth Factor (HGF)/c-Met System: A compelling body of evidence suggests that the biological effects of Ang IV and its analogs, including the potent mimetic Dihexa, are mediated through the HGF/c-Met system. researchgate.netnih.gov Dihexa binds with high affinity to HGF, facilitating its ability to activate its receptor, c-Met. nih.gov The procognitive and synaptogenic (spine-forming) effects of Dihexa in the hippocampus were blocked by an HGF antagonist, firmly linking the therapeutic action of this Ang IV-derived peptide to the HGF/c-Met signaling pathway. nih.gov
Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)
In the context of neurodegenerative diseases, Angiotensin IV has been investigated for its potential to mitigate cognitive decline and neuronal damage.
In models of Alzheimer's disease (AD) , Ang IV has shown promise for improving cognitive function. nih.govnih.gov Studies in AD mouse models indicate that Ang IV can enhance cognition and rescue memory deficits. nih.govguidetopharmacology.org For instance, administration of Angiotensin IV in an APP mouse model restored cognitive impairments related to Aβ, reduced oxidative stress, and increased cellular proliferation and dendritic arborization of hippocampal neurons, all without altering the underlying Aβ pathology. nih.gov This suggests that Ang IV's beneficial effects may be independent of amyloid plaque clearance. nih.gov The cognitive enhancements are thought to be mediated through the AT4 receptor, which has been identified as insulin-regulated aminopeptidase (IRAP). guidetopharmacology.orgfrontiersin.org Activation of the AT4 receptor by Ang IV is associated with improved cognition, synaptic remodeling, and anti-inflammatory properties. guidetopharmacology.org Furthermore, Ang IV is distributed in brain regions crucial for cognitive function, such as the hippocampus and neocortex. nih.gov It has been shown to restore spatial working memory deficits induced by scopolamine (B1681570) in rodents. nih.gov Intervention with Ang IV in a mouse model of AD also contributed to the recovery of cerebrovascular deficits. guidetopharmacology.org
In Parkinson's disease (PD) models, the role of the renin-angiotensin system is also a subject of investigation. While much of the focus has been on the detrimental effects of Angiotensin II, the conversion of excess Ang II to Ang IV is suggested to stimulate an increase in dopaminergic neurotransmission. guidetopharmacology.org Ang IV, through its AT4 receptor, has roles in motor functions. guidetopharmacology.org Research has explored the development of metabolically stable Ang IV analogs that can penetrate the blood-brain barrier to facilitate compromised motor systems. guidetopharmacology.org Angiotensin IV has been noted for its potential to enhance memory and cognitive functions, which can also be impaired in Parkinson's disease. oup.com
Table 1: Preclinical Findings of Angiotensin IV in Neurodegenerative Disease Models
| Disease Model | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Alzheimer's Disease | APP Mouse Model | Restored Aβ-related cognitive impairments; reduced oxidative stress; increased hippocampal cell proliferation and dendritic arborization. | nih.gov |
| Alzheimer's Disease | Mouse Model | Contributed to the recovery of memory and cerebrovascular deficits. | guidetopharmacology.org |
| Alzheimer's Disease | Rodent Models | Enhanced cognition and restored scopolamine-induced spatial working memory deficits. | nih.gov |
| Parkinson's Disease | Animal Models | Ang IV is suggested to increase dopaminergic neurotransmission; AT4 receptor is involved in motor functions. | guidetopharmacology.org |
Ischemic Models (e.g., Stroke)
Preclinical studies have demonstrated a significant neuroprotective role for Angiotensin IV in ischemic stroke models. In a rat model of embolic stroke, intracarotid infusions of Ang IV resulted in a dose-dependent reduction in mortality, neurological deficits, and the size of the cerebral infarct at 24 hours. nih.gov At the highest dose tested, mortality was reduced from 55% in the control group to 10%, and the cerebral infarct size was decreased from 432 mm³ to 185 mm³. nih.gov
The protective mechanism appears to be mediated by the AT4 receptor and involves the redistribution of blood flow to ischemic areas of the brain. nih.gov This effect was abolished by an AT4 receptor antagonist, divalinal-AngIV, and by an inhibitor of nitric oxide synthase (L-NAME), suggesting the protective action is dependent on both AT4 receptor activation and nitric oxide (NO) signaling. nih.gov These findings indicate that Ang IV is protective against acute cerebral ischemia by triggering an AT4-mediated, NO-dependent hemodynamic mechanism within the brain. nih.gov Ang IV and its analogs also exhibit antioxidant and anti-inflammatory effects which contribute to neuroprotection in ischemic stroke models. nih.gov
Table 2: Preclinical Findings of Angiotensin IV in Ischemic Models
| Ischemic Model | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Embolic Stroke | Rat | Dose-dependently decreased mortality, neurological deficit, and cerebral infarct size. | nih.gov |
| Embolic Stroke | Rat | Induced redistribution of blood flow to ischemic areas. | nih.gov |
| Ischemic Stroke | Animal Models | Exhibits antioxidant and anti-inflammatory effects. | nih.gov |
Models of Renal Dysfunction
The direct therapeutic application of Angiotensin IV in preclinical models of renal dysfunction is not as extensively documented as for other members of the RAS, such as Angiotensin II or Angiotensin-(1-7). However, the components for an Ang IV system are present in the kidney, suggesting a physiological role. The AT4 receptor, identified as insulin-regulated membrane aminopeptidase (IRAP), is found in the kidney, with autoradiography localizing it to the proximal tubules in the cortex and outer medulla of the rat kidney. wsu.edunih.gov
Studies on isolated rat proximal tubules have shown that Ang IV can elicit a concentration-dependent decrease in transcellular sodium transport. wsu.edunih.gov This effect was blocked by an AT4 receptor antagonist, indicating a direct role for this system in regulating sodium transport. wsu.edunih.gov Additionally, Ang IV has been shown to increase renal cortical blood flow. nih.gov These findings suggest that the Ang IV/AT4 system in the kidney is involved in the regulation of renal hemodynamics and sodium homeostasis. nih.govwsu.edunih.gov While the broader RAS is a major target in chronic kidney disease, with RAS inhibitors being a cornerstone of therapy, the specific contribution or therapeutic potential of targeting the Ang IV pathway in preclinical disease models remains an area requiring further investigation. nih.gov
Table 3: Physiological Roles of Angiotensin IV in the Kidney
| System/Model | Key Findings | Citations |
|---|---|---|
| Isolated Rat Proximal Tubules | Caused a concentration-dependent decrease in transcellular Na+ transport. | wsu.edunih.gov |
| In Vivo (Animal) | Increases renal cortical blood flow. | nih.gov |
| Rat Kidney | AT4 receptors are localized to the proximal tubules. | wsu.edunih.gov |
Models of Cardiovascular Pathophysiology
In the cardiovascular system, Angiotensin IV has been shown to have effects that often counter the pathological actions of Angiotensin II. While chronic elevation of Ang IV in the brain of a transgenic mouse model was found to induce hypertension, direct cardiovascular studies have revealed vasoprotective effects. vin.com
In a key study using apolipoprotein E-deficient (ApoE−/−) mice, a model for atherosclerosis, chronic infusion of Angiotensin IV for two weeks significantly improved endothelial function, which was impaired in these mice when fed a high-fat diet. This vasoprotective effect appeared to be mediated by improved nitric oxide (NO) bioavailability. The beneficial changes were attenuated by both an AT4 receptor antagonist (divalinal-Ang IV) and an AT2 receptor antagonist (PD123319), indicating the involvement of both receptor types in mediating the vasoprotective actions of Ang IV. These findings highlight a potential therapeutic role for Ang IV in reversing endothelial dysfunction, a surrogate marker for cardiovascular disease.
Table 4: Preclinical Findings of Angiotensin IV in Cardiovascular Models
| Pathophysiology Model | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Endothelial Dysfunction / Atherosclerosis | ApoE−/− Mice | Chronic infusion reversed endothelial dysfunction and improved endothelium-dependent vasodilation. | |
| Endothelial Dysfunction / Atherosclerosis | ApoE−/− Mice | Vasoprotective effects mediated by both AT4 and AT2 receptors, leading to improved NO bioavailability. |
| Hypertension | Transgenic Mice (Chronic brain release of Ang IV) | Induced hypertension that was reversible with an Angiotensin II AT1 receptor antagonist. | vin.com |
Methodologies in Angiotensin Iv Research
In Vitro Experimental Approaches
In vitro studies are fundamental for dissecting the molecular and cellular mechanisms of Angiotensin IV action in a controlled environment. These approaches allow for the precise manipulation of experimental conditions to investigate receptor interactions, enzymatic activities, and intracellular signaling pathways.
Cell culture systems are indispensable tools for studying the direct effects of Angiotensin IV on specific cell types. By isolating and maintaining cells in an artificial environment, researchers can examine cellular responses without the confounding variables present in a whole organism.
Neuronal Cells: The presence of high-affinity Ang IV binding sites in brain regions associated with cognition has prompted the use of neuronal cell cultures. nih.gov For instance, studies on rat prefrontal cortex pyramidal cells have been used to investigate the modulatory effects of Ang IV on neurotransmitter receptors like the NMDA receptor. mdpi.com
Renal Cells: Given the kidney's role in the renin-angiotensin system, various renal cell types are utilized. Human renal proximal tubular cells (RPTEC and HK-2) have been used to characterize the expression of components of the renin-angiotensin system, including the Ang IV receptor (AT4). karger.com Studies on rat proximal tubules have explored the functional effects of Ang IV on sodium transport. physiology.org Glomerular mesangial cells are also employed to study Ang IV-induced intracellular signaling, such as calcium mobilization and ERK1/2 phosphorylation. frontiersin.orgnih.gov
Vascular Cells: The vascular effects of Ang IV are investigated using endothelial and smooth muscle cells. Bovine aortic endothelial cells (BAECs) and coronary venular endothelial cells (CVECs) have been instrumental in characterizing Ang IV binding sites and its synergistic effects with growth factors. nih.govnih.gov Porcine pulmonary artery endothelial cells (PAECs) and smooth muscle cells (PASMCs) are used in co-culture systems to study endothelium-dependent vasorelaxation. physiology.org Vascular smooth muscle cells (VSMCs) are used to examine Ang IV's role in proinflammatory signaling pathways. ahajournals.orgahajournals.org
Table 1: Examples of Cell Culture Models in Angiotensin IV Research
| Cell Type Category | Specific Cell Model | Research Focus | Reference |
|---|---|---|---|
| Neuronal | Rat Prefrontal Cortex Pyramidal Cells | Modulation of NMDA receptor currents | mdpi.com |
| Renal | Human Renal Proximal Tubular Cells (RPTEC, HK-2) | Expression of RAS components, including AT4 receptor | karger.com |
| Rat Glomerular Mesangial Cells | Intracellular calcium mobilization and ERK1/2 phosphorylation | frontiersin.orgnih.gov | |
| Vascular | Bovine Aortic/Coronary Endothelial Cells (BAEC/CVEC) | Receptor binding characterization and growth factor synergy | nih.govnih.gov |
| Porcine Pulmonary Artery Endothelial/Smooth Muscle Cells (PAEC/PASMC) | Endothelium-dependent vasorelaxation | physiology.org |
Radioligand binding assays are a cornerstone for characterizing the Angiotensin IV binding site, historically referred to as the AT4 receptor. These assays use a radioactively labeled ligand (e.g., 125I-Ang IV) to quantify the number (Bmax) and affinity (Kd) of receptors in a given tissue or cell preparation. nih.gov
Competition binding assays, where unlabeled compounds compete with the radioligand for binding, are used to determine the pharmacological profile of the receptor. For example, these assays have shown that the AT4 receptor has a high affinity for Ang IV and its analogs, but low affinity for Ang II and antagonists of the AT1 and AT2 receptors like losartan (B1675146) and PD 123319. physiology.orgnih.govahajournals.org Such studies have been performed on various preparations, including membranes from bovine aortic endothelial cells, rat kidney, and transfected cell lines like CHO cells expressing the AT1B receptor or HEK 293T cells expressing Insulin-Regulated Aminopeptidase (B13392206) (IRAP). nih.govahajournals.orgresearchgate.net The use of radiolabeled AT1 receptor antagonists, such as [3H]Valsartan, can also be employed to confirm the selectivity of Ang IV analogs for the AT4 site over the AT1 receptor. acs.org
Following the identification of the AT4 receptor as the enzyme Insulin-Regulated Aminopeptidase (IRAP), assays to measure its enzymatic activity have become crucial. ahajournals.orgresearchgate.net IRAP is a zinc-dependent metallopeptidase. mdpi.com These assays typically measure the cleavage of a synthetic substrate, such as L-leucine-p-nitroanilide or L-leucine-β-naphthylamide, by IRAP present in cell membrane preparations (e.g., from transfected HEK293 cells). acs.orgresearchgate.net The product of the reaction (e.g., p-nitroaniline or fluorescent 7-amido-4-methylcoumarin) is then quantified spectrophotometrically or fluorometrically. acs.orgmdpi.com
These assays are used to demonstrate that Ang IV and its analogs act as inhibitors of IRAP's catalytic activity. researchgate.netresearchgate.net By measuring the reduction in substrate cleavage in the presence of varying concentrations of Ang IV, researchers can determine its inhibitory potency (e.g., IC50 or Ki values). frontiersin.orgresearchgate.net These studies have been instrumental in developing more potent and stable IRAP inhibitors. frontiersin.org
To understand how Ang IV binding to its receptor translates into a cellular response, various assays are used to probe intracellular signaling pathways.
Immunoprecipitation and Western Blotting: These techniques are widely used to detect the activation of signaling proteins. Western blotting allows for the quantification of specific proteins, particularly their phosphorylated (activated) forms. For instance, researchers have used antibodies specific to phospho-p44/42 MAPK (ERK1/2) to show that Ang IV can induce its phosphorylation in cells like rat glomerular mesangial cells and pulmonary artery endothelial cells. nih.govphysiology.org Immunoprecipitation is used to isolate a protein of interest (e.g., ACE or p70S6K) from a cell lysate, after which associated proteins or its phosphorylation state can be analyzed by Western blotting or autoradiography. physiology.orgahajournals.orgnih.gov
Calcium Imaging: Changes in intracellular free calcium concentration ([Ca2+]i) are a common second messenger response. Cells are loaded with a calcium-sensitive fluorescent dye, like fura-2AM, and fluorescence is measured to monitor [Ca2+]i changes upon stimulation with Ang IV. physiology.orgahajournals.org
Other Kinase Assays: Specific assays are used to measure the activity of kinases downstream of the receptor. For example, the catalytic activity of PI3K has been shown to be increased by Ang IV in pulmonary artery endothelial cells. physiology.org Similarly, the activity of p70S6 kinase, a component of the translational signaling pathway, can be assessed using a specific S6 peptide as a substrate. physiology.org
These techniques are vital for determining where the components of the Ang IV system are located within tissues and cells.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to detect and quantify the messenger RNA (mRNA) expression of the AT4 receptor/IRAP and other components of the renin-angiotensin system in various cells and tissues, such as human renal proximal tubular cells and the renal cortex. karger.comahajournals.orgnih.gov This provides evidence of gene expression at the transcriptional level.
Immunohistochemistry and In Situ Hybridization: Immunohistochemistry uses antibodies to visualize the location of specific proteins (e.g., IRAP, ACE) within tissue sections. researchgate.netahajournals.orgnih.gov This has been used to show that the distribution of IRAP in the brain parallels that of AT4 receptor binding sites. researchgate.net Similarly, in situ hybridization uses labeled nucleic acid probes to detect specific mRNA sequences within tissues, providing another method to localize gene expression. researchgate.net Double-labeling techniques, such as combining immunohistochemistry with immunofluorescence, can be used to co-localize different proteins within the same cell, for example, demonstrating the presence of RAS components on cancer stem cells. nih.gov
Intracellular Signaling Assays (e.g., Immunoprecipitation, Western Blotting)
In Vivo Experimental Approaches
In vivo studies involve the use of whole, living organisms, most commonly animal models, to investigate the physiological and behavioral effects of Angiotensin IV in a complex, integrated system. These approaches are essential for understanding the compound's role in systemic processes like blood pressure regulation and cognitive function.
Animal models, particularly rodents like rats and mice, are central to in vivo Ang IV research. nih.govnih.gov Transgenic mouse models have been developed to study the effects of chronic, brain-specific elevation of Ang IV. ahajournals.org Other models include those designed to mimic human diseases, such as hypertension or Alzheimer's disease, where the therapeutic potential of Ang IV or its analogs can be assessed. vsijournal.orgmdpi.com For instance, the apolipoprotein E (ApoE) knockout mouse is a model for hyperlipidemia used in conjunction with Angiotensin II infusion to study aneurysm formation, a context where Ang IV's effects might be explored. vsijournal.org
Behavioral testing is a key component of in vivo research, especially for investigating the cognitive effects of Ang IV. Various maze tasks are employed to assess learning and memory:
Plus Maze Spontaneous Alternation Task: This task is used to evaluate spatial working memory in rats. nih.gov
Novel Object Recognition Task: This test assesses recognition memory in mice. nih.govresearchgate.net
Morris Water Maze and Radial Arm Mazes: These are used to study spatial learning and memory. nih.govfrontiersin.org
Passive Avoidance Tasks: These tasks measure fear-motivated memory. ahajournals.orgfrontiersin.org Locomotor activity is also monitored, often using rotorod tests, to ensure that observed cognitive effects are not due to changes in motor coordination. nih.gov
A variety of physiological measurements are taken in vivo to determine the systemic effects of Ang IV.
Blood Pressure Measurement: Systolic blood pressure is commonly measured in conscious mice using non-invasive tail-cuff plethysmography. ahajournals.org
Blood Flow Measurement: Laser Doppler flowmetry can be used to measure regional blood flow, for example, in the hippocampus or renal cortex, to assess the vasoactive effects of Ang IV. nih.govphysiology.org
In Vivo Microdialysis: This technique allows for the sampling and measurement of extracellular levels of neurochemicals, such as glucose, in specific brain regions like the hippocampus during behavioral tasks. nih.gov
Electrophysiology: In vivo electrophysiological recordings, such as measuring long-term potentiation (LTP) in the dentate gyrus of the hippocampus, are used to study the synaptic plasticity mechanisms that may underlie Ang IV's effects on memory. nih.gov
Table 2: Summary of In Vivo Experimental Approaches
| Approach | Specific Method/Model | Primary Outcome/Measurement | Reference |
|---|---|---|---|
| Animal Models | Transgenic mice with brain-specific Ang IV overexpression | Chronic effects on blood pressure | ahajournals.org |
| Rat models of amnesia | Amelioration of memory deficits | nih.gov | |
| Behavioral Testing | Novel Object Recognition Task | Recognition memory | nih.govresearchgate.net |
| Plus Maze Spontaneous Alternation | Spatial working memory | nih.gov | |
| Physiological Measurements | Tail-cuff plethysmography | Systolic blood pressure | ahajournals.org |
| In vivo microdialysis | Extracellular hippocampal glucose levels | nih.gov | |
| In vivo electrophysiology | Long-term potentiation (LTP) in the hippocampus | nih.gov |
Animal Models for Systemic and Central Administration
To study the effects of Ang IV, researchers commonly employ various animal models, with rats and mice being the most prevalent. The administration of Ang IV can be broadly categorized into systemic and central routes, each providing unique insights into the peptide's function.
Systemic administration involves introducing Ang IV into the general circulation, typically through subcutaneous or intraperitoneal injections. nih.gov This method is valuable for assessing the peripheral effects of Ang IV and its ability to cross the blood-brain barrier to influence central processes. nih.govresearchgate.net
Central administration, on the other hand, involves delivering Ang IV directly into the brain, bypassing the blood-brain barrier. nih.gov The most common technique for this is intracerebroventricular (i.c.v.) injection, where a cannula is surgically implanted into one of the brain's ventricles. nih.govneurology-asia.orgacademicjournals.org This approach allows for the direct investigation of Ang IV's effects on the central nervous system, independent of its peripheral actions. ahajournals.org Studies have utilized i.c.v. administration to explore the role of Ang IV in cognitive processes like learning and memory. nih.govnih.gov
Common Animal Models in Angiotensin IV Research
| Animal Model | Administration Routes | Key Research Focus |
|---|---|---|
| Rats (e.g., Wistar, Sprague Dawley) | Subcutaneous, Intraperitoneal, Intracerebroventricular (i.c.v.) | Learning and memory, cognitive deficits, blood pressure regulation. nih.govneurology-asia.orgacademicjournals.org |
Behavioral Phenotyping for Cognitive Function
A crucial aspect of Angiotensin IV research is the assessment of its impact on cognitive function. To this end, a variety of behavioral tests are employed to phenotype learning and memory in animal models. These tasks are designed to measure different facets of cognition, from spatial learning to associative memory.
The Morris water maze is a widely used test for spatial learning and memory. neurology-asia.org In this task, animals must learn the location of a hidden platform in a circular pool of water, using spatial cues from the surrounding environment. Improved performance, such as reduced time to find the platform, is indicative of enhanced spatial memory.
Another common paradigm is the passive avoidance test , which assesses associative learning and memory. nih.gov Animals learn to avoid a specific environment where they previously received an aversive stimulus. The latency to re-enter the aversive chamber is used as a measure of memory retention. nih.gov
The novel object recognition test is utilized to evaluate recognition memory. nih.govnih.gov This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. An animal that spends more time investigating a new object is considered to have remembered the familiar one. nih.gov
Behavioral Tests for Cognitive Function in Angiotensin IV Research
| Behavioral Test | Cognitive Domain Assessed | Typical Findings with Ang IV |
|---|---|---|
| Morris Water Maze | Spatial learning and memory | Improved performance in models of cognitive deficit. neurology-asia.org |
| Passive Avoidance Task | Associative learning and memory | Enhanced recall and acquisition. nih.gov |
Physiological Monitoring (e.g., Blood Flow Measurements)
In addition to cognitive effects, the physiological impact of Angiotensin IV, particularly on hemodynamics, is a significant area of investigation. Monitoring physiological parameters such as cerebral blood flow (CBF) provides critical information about the vascular effects of the peptide.
Several techniques are available to measure CBF in animal models. Laser-Doppler flowmetry is one such method used to assess microvascular blood flow in real-time. researchgate.net Studies have utilized this technique to demonstrate that Ang IV can influence cerebral perfusion, for instance, by reversing reductions in blood flow after experimental subarachnoid hemorrhage. researchgate.net Another approach involves cerebral angiography , which can visualize blood vessels and assess changes in blood flow distribution in response to Ang IV. jpp.krakow.pl
Genetically Engineered Animal Models (e.g., Transgenic, Knockout)
The advent of genetic engineering has provided powerful tools to dissect the specific roles of Angiotensin IV and its associated receptors. Transgenic and knockout animal models allow researchers to manipulate the expression of specific genes to understand their function in a physiological context.
Transgenic models have been created to chronically overproduce Ang IV in the brain. ahajournals.orgahajournals.orgnih.gov These models have been instrumental in studying the long-term effects of elevated central Ang IV levels, revealing, for example, a role in the development of hypertension that is reversible with an AT1 receptor antagonist. ahajournals.orgahajournals.orgnih.gov
Conversely, knockout models , where a specific gene is inactivated, are used to study the consequences of the absence of a particular component of the renin-angiotensin system. For instance, mice with a knockout of the Mas receptor, a receptor for the related peptide Angiotensin-(1-7), have shown deficits in fear memory, highlighting the role of this pathway in cognition. nih.gov Similarly, knockout of angiotensin-converting enzyme (ACE) in neurons has been shown to dysregulate the hippocampal renin-angiotensin system. biorxiv.org Genetically engineered mice with varying copies of the ACE gene have also been used to study the impact of genetic differences in ACE levels on vascular reactivity to angiotensin peptides. physiology.org
These genetic models, in conjunction with behavioral and physiological assessments, provide a more definitive understanding of the endogenous functions of the Angiotensin IV system.
Advanced Analytical Techniques
The precise and sensitive measurement of Angiotensin IV and the characterization of its receptors are fundamental to understanding its biological significance. Advanced analytical techniques have been pivotal in enabling researchers to quantify this peptide and discover new ligands for its receptor.
Mass Spectrometry for Peptide and Receptor Quantification
Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the quantification of angiotensin peptides, including Angiotensin IV, in various biological samples. jpp.krakow.plahajournals.orgnih.gov This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple angiotensin metabolites. jpp.krakow.plnih.govnih.gov
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods. nih.govphysiology.orgphysiology.org These approaches involve separating the peptides in a sample using liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio. nih.gov The use of stable isotope-labeled internal standards for each angiotensin metabolite ensures high accuracy and corrects for variations in sample preparation and analysis. nih.govphysiology.org LC-MS/MS methods have been developed to be highly sensitive, with lower limits of quantification reaching the femtomole per milliliter range in plasma and femtomole per gram in tissue samples. physiology.orgphysiology.org
Mass Spectrometry Techniques in Angiotensin IV Research
| Technique | Application | Advantages |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Simultaneous quantification of multiple angiotensin peptides. jpp.krakow.plnih.gov | High sensitivity and specificity. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly specific quantification of angiotensin metabolites using peptide fragmentation. physiology.orgphysiology.org | Enhanced specificity and accuracy through the use of stable isotope-labeled internal standards. physiology.org |
High-Throughput Screening for Ligand Discovery
The discovery of new molecules that interact with the Angiotensin IV receptor (AT4R), which has been identified as insulin-regulated aminopeptidase (IRAP), is crucial for developing potential therapeutic agents. nih.govmdpi.comHigh-throughput screening (HTS) is a key technology used to rapidly test large libraries of chemical compounds for their ability to bind to or modulate the activity of a target receptor. creativebiomart.netcreative-bioarray.comnih.govbmglabtech.com
HTS assays for G protein-coupled receptors (GPCRs), the family to which some angiotensin receptors belong, are well-established and can be adapted for AT4R/IRAP. creativebiomart.netcreative-bioarray.com These assays are typically cell-based and measure changes in intracellular signaling pathways upon ligand binding. creative-bioarray.comnih.gov Examples include:
Radioligand binding assays , which measure the displacement of a radioactively labeled ligand from the receptor by test compounds. creativebiomart.netcreative-bioarray.com
Functional assays , which detect downstream signaling events such as changes in second messenger levels (e.g., calcium mobilization) or reporter gene activation. creative-bioarray.commdpi.com
The goal of HTS is to identify "hits"—compounds that show activity at the target receptor. bmglabtech.com These hits then undergo further optimization to improve their potency, selectivity, and drug-like properties. creativebiomart.net Both in vitro and in silico (computational) screening approaches are utilized to accelerate the discovery of novel ligands for the AT4 receptor. mdpi.comnih.govnih.gov For instance, a high-throughput screening of a large compound library led to the identification of novel, drug-like IRAP inhibitors. frontiersin.org
Future Directions and Unresolved Research Questions
Elucidating the Complete Spectrum of Angiotensin IV Intracellular Signaling
While the primary receptor for Ang IV, the AT4 receptor, has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP), the downstream intracellular signaling cascades are not fully understood. mdpi.comfrontiersin.org Current evidence suggests that Ang IV binding to IRAP initiates a complex series of events that can vary depending on the cell type.
Furthermore, in proximal tubule cells, Ang IV induces the tyrosine phosphorylation of focal adhesion kinase (p125FAK) and paxillin, proteins associated with the focal adhesion complex. physiology.org This action is specific to the AT4 receptor and suggests a role for Ang IV in cell adhesion and signaling. physiology.org Some studies also propose that Ang IV may interact with the c-Met receptor, part of the hepatocyte growth factor (HGF) system, adding another layer of complexity to its signaling network. wikipedia.org The complete elucidation of these pathways, including the identification of all involved kinases, phosphatases, and second messengers, is a critical area for future research.
Defining the Endogenous Substrates of IRAP in Physiological Contexts
The identification of IRAP as the AT4 receptor has opened up new avenues of investigation into its enzymatic function and the physiological relevance of its substrates. nih.govphysiology.org IRAP, a zinc metalloenzyme, is known to cleave several peptide hormones. frontiersin.orgacs.org One of the first identified physiological substrates for IRAP is vasopressin. nih.govphysiology.org Studies in IRAP-deficient mice have shown that the absence of IRAP leads to decreased clearance and a subsequent increase in the plasma levels of vasopressin. nih.govphysiology.org Oxytocin (B344502) has also been identified as a substrate for IRAP. physiology.orgfrontiersin.org
Interestingly, while Ang IV is a potent inhibitor of IRAP's enzymatic activity, its own cleavage does not appear to be dependent on IRAP. physiology.orgfrontiersin.orgresearchgate.net This suggests that the cognitive-enhancing effects of Ang IV may stem from its ability to prevent the breakdown of other neuroactive peptides by IRAP, thereby increasing their local concentrations in the brain. frontiersin.orgacs.orgresearchgate.net Identifying the full spectrum of endogenous peptides that are regulated by IRAP in different tissues will be crucial to understanding the multifaceted roles of the Angiotensin IV/AT4R system.
Table 1: Known and Potential Endogenous Substrates of IRAP
| Substrate | Evidence Level | Physiological Relevance |
| Vasopressin | High | Regulation of blood pressure and water balance. nih.govphysiology.org |
| Oxytocin | High | Social bonding, and potentially cognitive functions. physiology.orgfrontiersin.orgresearchgate.net |
| Other neuropeptides | Investigational | Potential roles in cognition, mood, and other CNS functions. |
Understanding the Interplay between AT4R and Other Renin-Angiotensin System Receptors
The renin-angiotensin system is a complex cascade of peptides and receptors with often opposing effects. nih.gov While the classical RAS axis involves Angiotensin II binding to AT1 and AT2 receptors, the discovery of alternative axes, including the Ang IV/AT4R and the Angiotensin-(1-7)/Mas receptor pathways, has highlighted the intricate regulatory network within the RAS. nih.govnih.govnih.govnih.govmiddlebury.edu
There is growing evidence of significant crosstalk between these receptors. For instance, the beneficial cognitive and cerebrovascular effects of the AT1 receptor blocker losartan (B1675146) have been shown to be mediated by Angiotensin IV receptors in a mouse model of Alzheimer's disease. osf.io This suggests that blocking the AT1 receptor may lead to an accumulation of Angiotensin II, which is then converted to Angiotensin IV, subsequently activating the protective AT4R pathway.
Furthermore, the RAS receptors can form heterodimers, which can alter their signaling properties and biological functions. nih.gov The potential for heteromerization between AT4R and other RAS receptors like AT1R, AT2R, or the Mas receptor is an important area for future investigation. nih.gov Understanding these interactions is critical for developing targeted therapies that can selectively modulate specific arms of the RAS to achieve desired therapeutic outcomes. Some studies have also pointed to interactions between the RAS and the dopaminergic system, further expanding the complexity of this interplay. mdpi.com
Exploring the Full Functional Significance of Angiotensin IV in Peripheral Tissues
While much of the research on Ang IV has focused on its effects in the central nervous system, the AT4 receptor is also expressed in a variety of peripheral tissues, including the kidney, heart, bladder, spleen, prostate, adrenals, and colon. mdpi.comnih.gov The functional significance of Ang IV in these tissues is still largely unknown, although some roles are beginning to emerge.
In the kidney, Ang IV has been implicated in the regulation of blood flow and sodium transport. physiology.orgnih.gov Specifically, in proximal tubules, it has been shown to inhibit energy-dependent transcellular sodium transport through the activation of AT4 receptors. physiology.org In the cardiovascular system, Ang IV may have prothrombotic effects and has been shown to induce proinflammatory responses in vascular smooth muscle cells. ahajournals.orgwikipedia.org The expression of RAS components, including those that lead to the formation of Ang IV, has also been identified in the pancreas, suggesting a potential role in regulating its exocrine and endocrine functions. bioscientifica.com Further research is needed to fully delineate the physiological and pathophysiological roles of Ang IV in these and other peripheral organs.
Potential for Novel Therapeutic Strategies Beyond Cognition
The well-documented cognitive-enhancing effects of Ang IV and its analogs have made it a promising target for the treatment of cognitive disorders like Alzheimer's disease. nih.govnih.govmdpi.com However, the diverse functions of Ang IV suggest that its therapeutic potential may extend beyond cognition.
The anti-inflammatory and neuroprotective properties of the AT4R pathway could be harnessed for the treatment of other neurological and neurodegenerative conditions. nih.govosf.iofrontiersin.org For instance, modulating this pathway could offer therapeutic benefits in conditions characterized by neuroinflammation and oxidative stress.
In the periphery, the role of Ang IV in regulating kidney function and its potential involvement in cardiovascular and metabolic processes suggest that targeting the AT4R could be a novel approach for treating renal, cardiovascular, or metabolic diseases. mdpi.comahajournals.orgphysiology.org However, the development of therapeutic agents has been challenging due to the peptide nature of Ang IV, which limits its metabolic stability and ability to cross the blood-brain barrier. nih.gov The development of small molecule, non-peptide AT4R agonists or IRAP inhibitors is a key focus of current drug discovery efforts. frontiersin.org
Standardization of Research Methodologies and Assay Systems
A significant challenge in the field of Angiotensin IV research is the lack of standardized methodologies and assay systems. This can lead to variability in results between different laboratories and make it difficult to compare findings across studies. researchgate.net
Standardizing methods for measuring Angiotensin IV levels and IRAP activity in plasma and tissues is crucial for obtaining reliable and reproducible data. scielo.brcapes.gov.brphysiology.org This includes the validation of antibodies used in immunoassays and the optimization of enzymatic assays to ensure specificity and sensitivity. physiology.orgoup.com For instance, the use of different substrates and buffer conditions in angiotensin-converting enzyme (ACE) assays can significantly impact the results. scielo.brcapes.gov.brtandfonline.com
Furthermore, establishing standardized protocols for in vivo and in vitro experiments, including the use of specific cell lines and animal models, would improve the consistency and comparability of research findings. researchgate.net The development and adoption of standardized research practices will be essential for advancing our understanding of Angiotensin IV and for the successful clinical translation of therapies targeting this system.
Q & A
Q. What experimental models are most commonly used to investigate Angiotensin IV's mechanisms of action, and how do researchers control variables in these systems?
Methodological Answer: In vitro models (e.g., cell cultures expressing AT4 receptors) and in vivo rodent models (e.g., cognitive behavioral assays) are widely employed. Variables such as receptor specificity, dosage, and administration routes are controlled using knockout models, competitive antagonists (e.g., divalinal), and standardized pharmacokinetic protocols . Statistical power is ensured via sample size calculations and repeated-measures ANOVA to account for biological variability .
Q. How do researchers validate the specificity of Angiotensin IV binding to its receptors in biochemical assays?
Methodological Answer: Radioligand binding assays (e.g., using ¹²⁵I-Angiotensin IV) combined with competitive displacement studies using unlabeled ligands are standard. Controls include using AT1/AT2 receptor antagonists to exclude cross-reactivity and Western blotting to confirm receptor expression in target tissues . Data reproducibility is verified through triplicate experiments and normalization to baseline binding activity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Angiotensin IV studies?
Methodological Answer: Non-linear regression models (e.g., log-dose vs. response curves) with software like GraphPad Prism are used. Outliers are identified via Grubbs’ test, and EC₅₀/IC₅₀ values are reported with 95% confidence intervals. Sensitivity analyses ensure robustness, particularly in studies with small sample sizes .
Advanced Research Questions
Q. How can conflicting data on Angiotensin IV’s role in cognitive enhancement versus neurodegenerative effects be reconciled methodologically?
Methodological Answer: Systematic reviews with meta-analysis (e.g., PRISMA guidelines) are critical for synthesizing disparate findings. Researchers should stratify data by model type (e.g., aged vs. young animals), dosage regimes, and outcome measures (e.g., Morris water maze vs. novel object recognition). Scoping studies can identify gaps, such as underrepresentation of human tissue samples, guiding future experimental designs .
Q. What advanced techniques optimize Angiotensin IV detection in complex biological matrices (e.g., cerebrospinal fluid)?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated Angiotensin IV) enhances sensitivity and specificity. Solid-phase extraction (SPE) minimizes matrix effects. Method validation follows FDA bioanalytical guidelines, including assessments of recovery rates, limit of quantification (LOQ), and inter-day precision .
Q. How should researchers design longitudinal studies to assess Angiotensin IV’s chronic effects without confounding factors?
Methodological Answer: Randomized controlled trials (RCTs) in animal models should incorporate blinded outcome assessments and sham-treated controls. Mixed-effects models account for repeated measurements over time. Power analyses ensure adequate sample sizes to detect subtle effect sizes, while crossover designs mitigate inter-individual variability .
Q. What strategies address reproducibility challenges in Angiotensin IV receptor signaling studies?
Methodological Answer: Open-source protocols (e.g., protocols.io ) and pre-registration of hypotheses reduce bias. Collaborative inter-laboratory replication studies using standardized reagents (e.g., commercially available AT4 antibodies) improve reliability. Data transparency, including raw flow cytometry or calcium imaging files in supplementary materials, is critical .
Methodological Frameworks
Q. How can computational modeling predict Angiotensin IV’s interactions with novel receptor subtypes?
Methodological Answer: Molecular dynamics simulations (e.g., GROMACS) and docking studies (AutoDock Vina) model ligand-receptor interactions. Validation involves comparing predicted binding energies with experimental surface plasmon resonance (SPR) data. Machine learning algorithms (e.g., random forest classifiers) prioritize candidate receptors for wet-lab validation .
Q. What ethical and technical considerations apply when translating Angiotensin IV research to human trials?
Methodological Answer: Phase I trials require rigorous toxicity profiling in preclinical models, including off-target effects on blood pressure regulators (e.g., ACE inhibitors). Informed consent documents must address potential cognitive risks. Adaptive trial designs allow dose adjustments based on interim pharmacokinetic data .
Data Presentation & Interpretation
Q. How should researchers present contradictory findings in Angiotensin IV studies to maintain academic rigor?
Methodological Answer: Transparent reporting in results sections must highlight discrepancies (e.g., opposing effects in cortical vs. hippocampal tissues). Discussion sections should contextualize limitations (e.g., species-specific receptor expression) and propose mechanistic hypotheses (e.g., tissue-dependent signaling pathways). Supplementary tables comparing key variables (e.g., dosage, assay type) aid clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
